TAN 420C
Description
Structure
2D Structure
Properties
IUPAC Name |
(13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl) carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSABHHRSWSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydro-herbimycin B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydro-herbimycin B, a benzoquinone ansamycin, is a derivative of the well-characterized Hsp90 inhibitor, herbimycin. While specific research on dihydro-herbimycin B is limited, its mechanism of action is strongly inferred to mirror that of its parent compounds, primarily through the inhibition of Heat Shock Protein 90 (Hsp90). This inhibition leads to the destabilization and subsequent degradation of a multitude of oncogenic client proteins, thereby disrupting key signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. This technical guide consolidates the current understanding of the herbimycin class of molecules, applying this knowledge to elucidate the probable mechanism of action of dihydro-herbimycin B and providing a framework for its further investigation.
Core Mechanism of Action: Hsp90 Inhibition
The principal mechanism of action for the herbimycin family, and by extension dihydro-herbimycin B, is the direct inhibition of Hsp90. Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are essential components of oncogenic signaling pathways.
Dihydro-herbimycin B is presumed to bind to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the chaperone from adopting its active conformation, leading to a cascade of events culminating in the degradation of its client proteins via the ubiquitin-proteasome pathway.
Signaling Pathway of Hsp90 Inhibition by Dihydro-herbimycin B
Caption: Inhibition of the Hsp90 chaperone cycle by dihydro-herbimycin B.
Downstream Effects on Oncogenic Signaling Pathways
The inhibition of Hsp90 by dihydro-herbimycin B results in the degradation of numerous client proteins, leading to the simultaneous disruption of multiple oncogenic signaling pathways. The two primary pathways affected are the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.
Disruption of the Raf/MEK/ERK Pathway
Key components of the Raf/MEK/ERK pathway, including Raf-1 and mutant B-Raf, are Hsp90 client proteins. Their degradation leads to the suppression of downstream signaling, which is critical for cell proliferation and survival.
Caption: Dihydro-herbimycin B-mediated degradation of Raf kinases.
Inhibition of the PI3K/Akt/mTOR Pathway
Akt (Protein Kinase B) is another critical Hsp90 client protein. Its degradation upon Hsp90 inhibition by dihydro-herbimycin B disrupts the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.
Caption: Dihydro-herbimycin B-mediated degradation of Akt.
Quantitative Data
Specific quantitative data for dihydro-herbimycin B is not extensively available in the public domain. However, data from its close analogue, dihydroherbimycin A, provides valuable insights.
| Compound | Assay | Result (IC50) |
| Dihydroherbimycin A | DPPH Radical-Scavenging | 1.3 µM[1] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to characterize the mechanism of action of dihydro-herbimycin B.
Hsp90 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.
Workflow:
Caption: Workflow for determining Hsp90 ATPase inhibition.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human Hsp90α with assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Compound Addition: Add varying concentrations of dihydro-herbimycin B or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add a solution of ATP to each well to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for 3-4 hours.
-
Detection: Measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each concentration of dihydro-herbimycin B and determine the IC50 value.
Client Protein Degradation Assay (Western Blot)
This assay is used to confirm that Hsp90 inhibition leads to the degradation of its client proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, SK-Br-3) and allow them to adhere. Treat the cells with various concentrations of dihydro-herbimycin B for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Raf-1, Akt, HER2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation at different concentrations of dihydro-herbimycin B.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of dihydro-herbimycin B on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of dihydro-herbimycin B and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Conclusion
Dihydro-herbimycin B is a promising compound that likely exerts its anticancer effects through the inhibition of Hsp90. This leads to the degradation of key oncoproteins and the disruption of critical signaling pathways, ultimately resulting in decreased cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its mechanism of action, which is essential for its further development as a potential therapeutic agent. Further research is warranted to determine the specific binding affinity and cytotoxic potency of dihydro-herbimycin B against a panel of cancer cell lines.
References
An In-Depth Technical Guide to the Biosynthesis of Dihydro-herbimycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of dihydro-herbimycin B, a benzoquinone ansamycin with potential applications in drug development. This document details the biosynthetic pathway, key enzymatic steps, and the producing microorganism. It also includes detailed experimental protocols for fermentation and purification, quantitative data where available, and visualizations of the biosynthetic process.
Introduction
Dihydro-herbimycin B is a saturated analog of the well-known Hsp90 inhibitor, herbimycin A. It belongs to the ansamycin family of natural products, characterized by an aliphatic chain that forms a bridge (ansa) between two non-adjacent positions of an aromatic nucleus. The biological activity of these compounds is often linked to their ability to inhibit key cellular processes, making them attractive scaffolds for drug discovery. Dihydro-herbimycin B is known to be produced by Streptomyces sp. RM-7-15 and is structurally synonymous with dihydroherbimycin A (also known as TAN 420E).[1][2] The saturation of the C8-C9 double bond in the ansa-chain distinguishes it from herbimycin A and may influence its biological activity and pharmacokinetic properties.
Biosynthetic Pathway of the Herbimycin Core
The biosynthesis of the herbimycin scaffold, shared by both herbimycin A and dihydro-herbimycin B, originates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA). The assembly of the polyketide chain is carried out by a Type I modular polyketide synthase (PKS) system. The proposed pathway for the formation of the herbimycin macrocycle is detailed below.
Precursor Synthesis and Polyketide Chain Assembly
The biosynthesis is initiated with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The subsequent elongation of the polyketide chain is catalyzed by a series of PKS modules, each responsible for the addition of a specific extender unit (malonyl-CoA or methylmalonyl-CoA) and for the reductive processing of the growing chain.
The logical flow of the initial stages of herbimycin biosynthesis can be visualized as follows:
Caption: Initial steps of herbimycin core biosynthesis.
The Formation of Dihydro-herbimycin B: A Putative Reduction Step
The key structural difference between herbimycin A and dihydro-herbimycin B is the saturation of the C8-C9 double bond. This suggests the action of a reductase enzyme during or after the assembly of the polyketide chain. While the complete genome of Streptomyces sp. RM-7-15, the known producer of dihydro-herbimycin B, is not publicly available, the biosynthetic gene cluster for herbimycin A in Streptomyces hygroscopicus provides a template for understanding this process.
It is hypothesized that a specific enoyl reductase (ER) domain within one of the PKS modules, or a discrete reductase enzyme acting post-PKS, is responsible for this reduction. In the herbimycin A biosynthetic gene cluster, the PKS modules contain various reductive domains (ketoreductase, dehydratase, and enoyl reductase). The activity or inactivity of these domains dictates the final structure of the polyketide chain. The presence and activity of an ER domain in the specific module responsible for the C8-C9 unit would lead to the saturated bond seen in dihydro-herbimycin B.
The proposed final step in the formation of the dihydro-herbimycin B backbone is illustrated below:
Caption: Putative reduction step in dihydro-herbimycin B biosynthesis.
Quantitative Data
Currently, there is limited specific quantitative data available in the literature regarding the production titers of dihydro-herbimycin B. However, studies on the production of related ansamycins by Streptomyces species provide a general framework for expected yields.
| Parameter | Value | Reference |
| Producing Organism | Streptomyces sp. RM-7-15 | [1][2] |
| Precursor Unit | 3-Amino-5-hydroxybenzoic acid (AHBA) | Inferred from herbimycin A biosynthesis |
| Final Product (from 8L fermentation) | Not explicitly quantified for dihydro-herbimycin B alone. A total of 14.32 g of crude extract was obtained from the culture broth. | [1] |
Experimental Protocols
The following protocols are based on the methods described for the fermentation of Streptomyces sp. RM-7-15 and the isolation of dihydroherbimycin A (TAN 420E).[1]
Fermentation of Streptomyces sp. RM-7-15
Objective: To cultivate Streptomyces sp. RM-7-15 for the production of dihydro-herbimycin B.
Materials:
-
Streptomyces sp. RM-7-15 culture
-
M2-agar plates (per liter: 10.0 g glucose, 10.0 g malt extract, 4.0 g yeast extract, 15.0 g agar)
-
Seed culture medium (Medium A) (per liter: 20.0 g soluble starch, 10.0 g glucose, 5.0 g peptone, 5.0 g yeast extract, 4.0 g NaCl, 0.5 g K2HPO4, 0.5 g MgSO4·7H2O, 2.0 g CaCO3)
-
Production fermentation medium (Medium A)
-
250 mL Erlenmeyer baffled flasks
-
8 L fermenter
Procedure:
-
Cultivate Streptomyces sp. RM-7-15 on M2-agar plates at 28 °C for 3 days.[1]
-
Inoculate four 250 mL Erlenmeyer baffled flasks, each containing 50 mL of Medium A, with agar chunks from the fully-grown plates.[1]
-
Incubate the seed cultures at 28 °C with shaking at 200 rpm for 3 days.[1]
-
Use the seed cultures to inoculate an 8 L fermenter containing Medium A.
-
Carry out the production fermentation at 28 °C for an appropriate duration (typically 5-7 days), with adequate aeration and agitation.
The workflow for the fermentation process is as follows:
Caption: Workflow for the fermentation of Streptomyces sp. RM-7-15.
Extraction and Purification of Dihydro-herbimycin B
Objective: To isolate and purify dihydro-herbimycin B from the fermentation broth.
Materials:
-
Fermentation broth from Streptomyces sp. RM-7-15 culture
-
Amberlite XAD-16 resin
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Water (H2O)
Procedure:
-
Separate the mycelial cake from the culture broth by centrifugation or filtration.
-
Pass the culture broth through an Amberlite XAD-16 resin column to adsorb the secondary metabolites.[1]
-
Wash the resin with water to remove salts and polar impurities.
-
Elute the adsorbed compounds from the resin with methanol.[1]
-
Concentrate the methanolic extract under reduced pressure to obtain the crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-100% MeOH in CH2Cl2).[2]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing dihydro-herbimycin B and concentrate.
-
Perform final purification using preparative HPLC with a C18 column and a water/acetonitrile gradient.[2]
Conclusion
The biosynthesis of dihydro-herbimycin B follows the general pathway of ansamycin natural products, originating from an AHBA starter unit and assembled by a modular PKS. The key step differentiating it from herbimycin A is the reduction of the C8-C9 double bond, a reaction presumed to be catalyzed by an enoyl reductase. While the specific gene and enzyme responsible for this reduction in Streptomyces sp. RM-7-15 remain to be definitively identified, the provided protocols for fermentation and purification offer a solid foundation for obtaining this compound for further research and development. Future genomic sequencing of Streptomyces sp. RM-7-15 will be crucial to fully elucidate the biosynthetic machinery responsible for producing dihydro-herbimycin B and to enable synthetic biology approaches for the production of novel analogs.
References
Dihydro-herbimycin B: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of dihydro-herbimycin B, a benzoquinone ansamycin antibiotic. Due to the limited availability of specific data for dihydro-herbimycin B in publicly accessible literature, this guide leverages detailed methodologies and data from closely related and well-characterized analogs, primarily herbimycin A and B, to provide a foundational understanding for researchers.
Introduction to Herbimycins
Herbimycins are a class of ansamycin antibiotics produced by various species of Streptomyces. They are characterized by a macrolactam ring attached to a benzoquinone core. The first member of this class, herbimycin A, was isolated from the fermentation broth of Streptomyces hygroscopicus strain AM-3672 and was initially identified due to its potent herbicidal activity.[1] Subsequent research revealed that herbimycins, including herbimycin B, also exhibit significant anti-tumor and anti-viral properties.[2]
The primary mechanism of action for herbimycins is the inhibition of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins and signaling molecules involved in cell growth, proliferation, and survival. By binding to the ATP-binding pocket of Hsp90, herbimycins induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6]
Dihydro-herbimycin B is a derivative of herbimycin B where the benzoquinone moiety is reduced. While specific details on its discovery are sparse, it is often isolated alongside other herbimycin analogs from Streptomyces species.
Discovery and Source Organism
Herbimycin B was first isolated from the culture broth of Streptomyces hygroscopicus No. AM-3672, the same strain that produces herbimycin A.[2] This actinomycete is a common soil bacterium known for its ability to produce a wide array of secondary metabolites with diverse biological activities. While the initial reports do not explicitly mention the co-isolation of dihydro-herbimycin B, subsequent studies on other Streptomyces species have shown the co-production of various herbimycin analogs, including dihydro-herbimycin A.[7][8] It is therefore highly probable that dihydro-herbimycin B is a naturally occurring analog or a metabolic derivative found in herbimycin-producing Streptomyces strains.
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the isolation and purification of herbimycins from Streptomyces culture, which can be adapted for the specific isolation of dihydro-herbimycin B. This protocol is based on established methods for herbimycin A and other secondary metabolites from Streptomyces.
Fermentation of Streptomyces hygroscopicus
A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C for 2-3 days on a rotary shaker. This seed culture is then used to inoculate a larger production culture. The production medium typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts. The fermentation is carried out for 5-7 days at 28-30°C with vigorous aeration and agitation.
Extraction of Crude Product
After fermentation, the culture broth is centrifuged or filtered to separate the mycelium from the supernatant. The herbimycins are typically found in both the mycelium and the supernatant.
-
Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Supernatant Extraction: The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate or chloroform. The organic phase is then collected and concentrated in vacuo.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate and purify dihydro-herbimycin B.
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with dihydro-herbimycin B are then subjected to preparative reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile or methanol, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[9][10][11][12] The eluent is monitored by UV detection, and the peak corresponding to dihydro-herbimycin B is collected.
The following diagram illustrates a generalized workflow for the isolation and purification of herbimycins.
Structural Characterization
The structure of the purified dihydro-herbimycin B is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure, including the stereochemistry. Techniques like COSY, HMQC, and HMBC are employed to establish the connectivity of protons and carbons.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore of the molecule.
Quantitative Data
| Compound | Target | Assay | IC50 / Activity | Reference |
| Herbimycin A | A549 Cancer Cells | Cytotoxicity | 0.15 µM | [8] |
| Geldanamycin | A549 Cancer Cells | Cytotoxicity | 0.15 µM | [8] |
| Herbimycin D | Hsp90α | Binding Affinity | Comparable to Herbimycin A | [7][8] |
| Herbimycin E | Hsp90α | Binding Affinity | Comparable to Herbimycin A | [7][8] |
| Herbimycin F | Hsp90α | Binding Affinity | Comparable to Herbimycin A | [7][8] |
| 19-Allylaminoherbimycin A | U937 Leukemia Cells | Growth Inhibition | More potent than Herbimycin A in the presence of GSH | [2] |
Mechanism of Action: Hsp90 Inhibition
The herbimycin class of compounds, including by extension dihydro-herbimycin B, exerts its biological effects primarily through the inhibition of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.
The following diagram illustrates the Hsp90 client protein degradation pathway initiated by herbimycin binding.
Conclusion
Dihydro-herbimycin B is a member of the promising herbimycin family of natural products with potential therapeutic applications, particularly in oncology. While specific research on this particular analog is limited, the established methodologies for the discovery, isolation, and characterization of other herbimycins provide a robust framework for its further investigation. Future research should focus on the targeted isolation of dihydro-herbimycin B to fully elucidate its unique biological activity profile and therapeutic potential. The development of more efficient purification protocols and the comprehensive spectroscopic and biological characterization of this compound are critical next steps for its potential translation into a drug development candidate.
References
- 1. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19-Allylaminoherbimycin A, an analog of herbimycin A that is stable against treatment with thiol compounds or granulocyte-macrophage colony-stimulating factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of degradation pathways for HSP90 client proteins [sussex.figshare.com]
- 7. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dihydro-herbimycin B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dihydro-herbimycin B, a benzoquinone ansamycin antibiotic. Due to the limited availability of direct structural elucidation data for dihydro-herbimycin B in publicly accessible literature, this document infers its chemical identity based on the established structure of its precursor, herbimycin B, and the known chemical relationship between herbimycin A and dihydro-herbimycin A. This guide summarizes the available information on its chemical structure, physicochemical properties, and known biological activities, drawing parallels with closely related and well-studied analogs. Detailed experimental protocols for the isolation and characterization of similar compounds are also presented, alongside diagrams of relevant signaling pathways to provide a thorough understanding of its potential mechanism of action.
Introduction
The ansamycin family of antibiotics, characterized by a macrocyclic lactam ring bridged across an aromatic nucleus, has been a subject of significant interest in drug discovery due to their potent biological activities. Among these, the benzoquinone ansamycins, such as herbimycin and geldanamycin, are particularly notable for their antitumor properties. These compounds are known to interact with Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Dihydro-herbimycin B is a reduced form of herbimycin B, a natural product isolated from Streptomyces hygroscopicus. While herbimycin B itself has reported anti-Tobacco Mosaic Virus (TMV) and herbicidal activities, detailed studies on its dihydro-derivative are scarce. This guide aims to consolidate the existing knowledge and provide a predictive framework for understanding the chemical and biological characteristics of dihydro-herbimycin B.
Chemical Structure and Identification
2.1. Inferred Structure of Dihydro-herbimycin B
The conversion from the quinone form (herbimycin B) to the hydroquinone form (dihydro-herbimycin B) involves the reduction of the two ketone groups on the benzoquinone ring to hydroxyl groups. This transformation significantly alters the electronic and potential biological properties of the molecule.
For comparative purposes, the well-established structure of the closely related dihydro-herbimycin A is presented below[1]:
Table 1: Chemical Identifiers of Dihydro-herbimycin A
| Identifier | Value |
| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
| SMILES | C[C@H]1C--INVALID-LINK--NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC">C@@HOC |
| InChI | InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |
| InChIKey | QANBQEQVJJKJTJ-BVXDHVRPSA-N |
Physicochemical Properties
Specific experimental data for the physicochemical properties of dihydro-herbimycin B are not available. However, properties can be predicted based on its inferred structure and comparison with dihydro-herbimycin A.
Table 2: Predicted Physicochemical Properties of Dihydro-herbimycin B
| Property | Predicted Value | Notes |
| Molecular Formula | C30H44N2O10 | Assuming hydroxylation of Herbimycin A |
| Molecular Weight | 592.68 g/mol | Based on the predicted formula |
| Appearance | White to off-white solid | Similar to dihydro-herbimycin A |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | Typical for ansamycin antibiotics |
| Stability | Sensitive to oxidation, light, and heat | The hydroquinone is susceptible to oxidation back to the quinone |
Biological Activity and Mechanism of Action
The biological activity of dihydro-herbimycin B is presumed to be similar to that of other benzoquinone ansamycins, primarily acting as an inhibitor of Hsp90.
4.1. Hsp90 Inhibition
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncogenic kinases and transcription factors. By binding to the ATP-binding pocket in the N-terminus of Hsp90, benzoquinone ansamycins inhibit its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.
4.2. Downstream Signaling Pathways
The inhibition of Hsp90 by compounds like dihydro-herbimycin B would be expected to disrupt multiple signaling pathways critical for cancer cell survival and proliferation.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of dihydro-herbimycin B are not published. However, methodologies for the isolation of related herbimycins and for conducting Hsp90 inhibition assays are well-established.
5.1. Isolation and Purification of Herbimycin Analogs from Streptomyces sp.
The following is a general workflow for the isolation of herbimycin compounds.
5.2. Hsp90 Binding Assay (Fluorescence Polarization)
A common method to assess the binding affinity of a compound to Hsp90 is a competitive fluorescence polarization (FP) assay.
Principle: A fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) is incubated with purified Hsp90. The binding of the large Hsp90 protein to the small fluorescent ligand results in a high FP signal. A test compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the FP signal.
Brief Protocol:
-
Reagents: Purified recombinant Hsp90α, FITC-labeled geldanamycin, assay buffer, and test compound (dihydro-herbimycin B).
-
Procedure:
-
Add a fixed concentration of Hsp90α and FITC-geldanamycin to the wells of a microplate.
-
Add serial dilutions of the test compound.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Plot the FP signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Dihydro-herbimycin B represents a potentially valuable, yet understudied, member of the benzoquinone ansamycin family. Based on its inferred chemical structure as the hydroquinone of herbimycin B, it is predicted to function as an Hsp90 inhibitor, thereby possessing antitumor and other biological activities characteristic of this class of compounds. Further research, including definitive structural elucidation and comprehensive biological evaluation, is warranted to fully understand its therapeutic potential. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
The Biological Activity of Dihydro-herbimycin B: An In-depth Technical Guide Based on Analog Analysis
A comprehensive review of the scientific literature reveals a significant gap in the characterization of dihydro-herbimycin B. To date, there are no published studies detailing its specific biological activities, quantitative data, or mechanism of action. Consequently, this guide will provide an in-depth analysis of the well-characterized biological activities of its closest structural analogs, herbimycin A and herbimycin B, to offer a foundational understanding of the potential, though unconfirmed, properties of dihydro-herbimycin B. This approach is predicated on the common mechanism of action shared by the benzoquinone ansamycin class of natural products.
Executive Summary
The herbimycin family of compounds, isolated from various Streptomyces species, are noted for their diverse biological activities. Herbimycin A is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, signaling, and survival.[1] By disrupting the HSP90 chaperone cycle, herbimycin A leads to the degradation of oncoproteins, resulting in cell cycle arrest and apoptosis, which underpins its anticancer properties.[2] Herbimycin B has demonstrated significant anti-Tobacco Mosaic Virus (anti-TMV) and herbicidal activities.[3] Dihydro-herbimycin A has been isolated, but its biological profile remains largely uncharacterized in the public domain.[4] The biological activities of dihydro-herbimycin B are presently unknown. This guide will leverage the extensive data on herbimycin A to delineate the likely, but speculative, molecular pathways and biological effects relevant to dihydro-herbimycin B.
The HSP90 Chaperone Cycle and Inhibition by Ansamycins
The primary mechanism of action for benzoquinone ansamycins like herbimycin A is the inhibition of HSP90.[1] HSP90 is an ATP-dependent chaperone that facilitates the proper folding and maturation of a host of "client" proteins, many of which are critical for cancer cell proliferation and survival.
Quantitative Biological Data for Herbimycin Analogs
While no quantitative data exists for dihydro-herbimycin B, the following tables summarize the reported activities of closely related compounds.
| Compound | Assay | Target/Cell Line | Activity | Reference |
| Herbimycin A | Cytotoxicity | A549 (Lung Carcinoma) | IC50: 0.15 µM | [4] |
| Herbimycin A | Apoptosis Induction | K562 (Chronic Myelogenous Leukemia) | Enhances chemotherapy-induced apoptosis | [5] |
| Herbimycin B | Antiviral Activity | Tobacco Mosaic Virus (TMV) | Potent Inhibition | [3] |
| Herbimycin B | Herbicidal Activity | Various Plants | Active, but less potent than Herbimycin A | [3][6] |
| Herbicimycins D-F | Cytotoxicity | A549 (Lung Carcinoma) | No activity at ≤ 10 µM | [4] |
| Herbicimycins D-F | Antimicrobial | Various Bacteria & Fungi | No activity at 125 µM | [4] |
Experimental Protocols
The characterization of herbimycin analogs involves a suite of standard cellular and biochemical assays. Below are representative protocols for assays crucial to defining their biological activity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Herbimycin A) in a culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for HSP90 Client Protein Degradation
This technique is used to detect changes in the levels of specific proteins following treatment with an HSP90 inhibitor.
-
Cell Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against an HSP90 client protein (e.g., Akt, Raf-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Conclusion and Future Directions
The biological activity of dihydro-herbimycin B remains an open question in the field of natural product chemistry and pharmacology. While its structural similarity to herbimycin A and B suggests potential roles as an HSP90 inhibitor, antiviral, or herbicidal agent, empirical evidence is currently lacking. The data and protocols presented in this guide, based on well-studied analogs, provide a robust framework for the future investigation of dihydro-herbimycin B. Elucidating its specific activities will require its isolation or synthesis, followed by a systematic evaluation using the assays described herein. Such studies are essential to determine if dihydro-herbimycin B possesses a unique therapeutic potential or biological activity profile that distinguishes it from other members of the herbimycin family.
References
- 1. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herbimycin A enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ansamycin class of natural products, characterized by a unique ansa bridge structure, has garnered significant attention in the field of oncology and beyond. These macrolactams, primarily isolated from actinomycetes, exhibit a range of biological activities, with a particular focus on their potent antitumor properties. Dihydro-herbimycin B, along with its more extensively studied relatives like geldanamycin and herbimycin A, belongs to the benzoquinone subclass of ansamycins. This technical guide provides a comprehensive overview of the core aspects of dihydro-herbimycin B and related ansamycin antibiotics, focusing on their mechanism of action, impact on cellular signaling, and the experimental methodologies used for their characterization.
Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
The primary molecular target of benzoquinone ansamycins is Heat Shock Protein 90 (Hsp90), a highly conserved and abundant molecular chaperone.[1][2][3][4] Hsp90 plays a crucial role in maintaining cellular proteostasis by facilitating the proper folding, stability, and activation of a diverse array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as protein kinases, transcription factors, and steroid hormone receptors.[4]
Ansamycin antibiotics, including dihydro-herbimycin B, bind to a conserved pocket in the N-terminal domain of Hsp90. This pocket is the binding site for ATP, and the binding of the ansamycin competitively inhibits the essential ATPase activity of Hsp90.[4] The hydrolysis of ATP is critical for the Hsp90 chaperone cycle, which involves a series of conformational changes and interactions with co-chaperones to properly fold and activate client proteins. By inhibiting this ATPase activity, ansamycins lock Hsp90 in a conformation that is unable to process its client proteins effectively.[4] This disruption of the Hsp90 chaperone machinery leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[4] The depletion of these critical oncoproteins ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Key Signaling Pathways Affected
The inhibition of Hsp90 by ansamycin antibiotics has profound effects on multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The degradation of key Hsp90 client proteins disrupts these pathways, leading to the observed anti-tumor effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. Upon inhibition of Hsp90 by ansamycins, Akt is destabilized and targeted for proteasomal degradation. This leads to the downregulation of downstream Akt signaling, promoting apoptosis.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK (or MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Raf-1, a serine/threonine kinase and a key component of this pathway, is also a client protein of Hsp90. Inhibition of Hsp90 by ansamycins leads to the degradation of Raf-1, thereby blocking downstream signaling through MEK and ERK and inhibiting cell proliferation.
Quantitative Data on Ansamycin Antibiotics
| Compound | Cell Line | IC50 (nM) | Reference |
| Geldanamycin | A549 (Lung Carcinoma) | 150 | [3] |
| Herbimycin A | A549 (Lung Carcinoma) | 150 | [3] |
| 17-AAG (Tanespimycin) | H3122 (Lung Adenocarcinoma) | 6.885 | [1] |
| Calu-3 (Lung Adenocarcinoma) | 14.156 | [1] | |
| H1975 (Lung Adenocarcinoma) | 18.067 | [1] | |
| IPI-504 (Retaspimycin) | H1437 (Lung Adenocarcinoma) | 3.473 | [1] |
| H1650 (Lung Adenocarcinoma) | 3.764 | [1] | |
| H358 (Lung Adenocarcinoma) | 4.662 | [1] |
Experimental Protocols
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the inhibition of Hsp90's ATPase activity by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
Workflow:
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant Hsp90 protein with the assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Inhibitor Addition: Add varying concentrations of the ansamycin antibiotic (or DMSO as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to Hsp90.
-
Initiate Reaction: Add ATP to each well to a final concentration of 1 mM to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Detection: Stop the reaction and detect the released inorganic phosphate by adding a malachite green-based reagent.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader. The decrease in absorbance is proportional to the inhibition of ATPase activity.
Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins in cells treated with ansamycin antibiotics.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the ansamycin antibiotic for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-Akt, anti-Raf-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Conclusion
Dihydro-herbimycin B and related ansamycin antibiotics represent a significant class of naturally derived Hsp90 inhibitors with potent anti-tumor activity. Their mechanism of action, centered on the disruption of the Hsp90 chaperone machinery, leads to the degradation of numerous oncoproteins and the inhibition of key cancer-promoting signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other Hsp90 inhibitors. Further research into the structure-activity relationships, pharmacokinetic properties, and combination therapies involving these compounds will be crucial for their potential translation into clinical applications for the treatment of cancer and other diseases where Hsp90 plays a critical role.
References
- 1. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function. [vivo.weill.cornell.edu]
Dihydro-herbimycin B: A Technical Guide to its Target Proteins in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-herbimycin B, a benzoquinone ansamycin antibiotic, is a derivative of the well-characterized natural product Herbimycin A. This class of compounds has garnered significant interest in oncology research due to its potent anti-tumor activities. This technical guide provides an in-depth analysis of the primary protein targets of dihydro-herbimycin B in cancer cells, focusing on the molecular chaperone Heat Shock Protein 90 (HSP90). The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the affected signaling pathways. Given the limited direct data on dihydro-herbimycin B, information from its closely related analog, Herbimycin A, is utilized as a proxy to elucidate its biological functions.
Primary Target Protein: Heat Shock Protein 90 (HSP90)
The primary molecular target of dihydro-herbimycin B in cancer cells is the ubiquitously expressed molecular chaperone, Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a critical component of cellular homeostasis, responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are essential for cancer cell survival, proliferation, and metastasis, including numerous oncoproteins, kinases, and transcription factors.
Dihydro-herbimycin B, like other ansamycin antibiotics, is believed to bind to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function.[3] The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins.[4] This targeted degradation of oncoproteins simultaneously disrupts multiple signaling pathways crucial for tumor progression, making HSP90 an attractive target for cancer therapy.
Quantitative Data: Inhibition of HSP90 and Cancer Cell Proliferation
Table 1: IC50 Values of Herbimycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBr3 | Breast Cancer | 33 | [3] |
| K562 | Chronic Myelogenous Leukemia | ~890 (0.5 µg/ml) | [5] |
| B-CLL | B Chronic Lymphocytic Leukemia | Apoptosis induced at 30-100 nM | [6] |
Table 2: Binding Affinity of Ansamycin Derivatives to HSP90
| Compound | Method | Binding Affinity (Kd/IC50) | Reference |
| Herbimycin A Derivative (Macbecin) | Binding Assay | 240 nM (Kd) | [3] |
| Geldanamycin | Crystal Structure | 1.2 µM (Kd) | |
| 17-AAG | Competitive Binding Assay | 20 nM (IC50) | [3] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to identify and characterize the protein targets of dihydro-herbimycin B.
Target Identification using Affinity Purification and Mass Spectrometry
This protocol describes a general workflow for identifying the protein targets of a small molecule like dihydro-herbimycin B.
Methodology:
-
Probe Synthesis: Dihydro-herbimycin B is chemically modified to incorporate an affinity tag (e.g., biotin) via a linker at a position that does not interfere with its binding to target proteins.
-
Cell Lysis: Cancer cells are cultured and then lysed to release cellular proteins.
-
Affinity Purification: The cell lysate is incubated with the biotinylated dihydro-herbimycin B probe. The probe-protein complexes are then captured using streptavidin-coated beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
SDS-PAGE and In-Gel Digestion: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands are excised and digested with trypsin.
-
Mass Spectrometry (MS): The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Co-Immunoprecipitation (Co-IP) to Confirm HSP90 Interaction
This protocol is used to verify the interaction between dihydro-herbimycin B's target (HSP90) and its client proteins in a cellular context.
Methodology:
-
Cell Treatment: Cancer cells are treated with dihydro-herbimycin B or a vehicle control.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for HSP90, which is coupled to protein A/G beads. This captures HSP90 and any interacting proteins.
-
Washing: The beads are washed to remove non-specific proteins.
-
Elution: The immunoprecipitated protein complexes are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against known HSP90 client proteins (e.g., HER2, RAF-1, CDK4) to detect their presence in the complex.
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol quantifies the degradation of HSP90 client proteins following treatment with dihydro-herbimycin B.
Methodology:
-
Cell Treatment: Cancer cells are treated with increasing concentrations of dihydro-herbimycin B for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for HSP90 client proteins (e..g., HER2, RAF-1, CDK4, AKT) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the extent of protein degradation.
Visualization of Pathways and Workflows
Signaling Pathways Affected by Dihydro-herbimycin B
The inhibition of HSP90 by dihydro-herbimycin B leads to the degradation of numerous oncoproteins, thereby disrupting key signaling pathways that promote cancer cell growth and survival.
Caption: Dihydro-herbimycin B inhibits HSP90, leading to the degradation of client oncoproteins and the disruption of downstream pro-survival signaling pathways in cancer cells.
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the protein targets of a bioactive compound like dihydro-herbimycin B.
Caption: A generalized experimental workflow for the identification of protein targets of dihydro-herbimycin B using an affinity-based proteomics approach.
Conclusion
Dihydro-herbimycin B exerts its anticancer effects primarily through the inhibition of HSP90. This leads to the degradation of a multitude of oncoproteins that are critical for tumor cell survival and proliferation. The disruption of key signaling pathways, including the PI3K/AKT and MAPK pathways, underscores the therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of dihydro-herbimycin B's molecular targets and mechanism of action. Further research is warranted to obtain specific quantitative data for dihydro-herbimycin B and to fully elucidate its therapeutic efficacy in various cancer models.
References
- 1. C15-methoxyphenylated 18-deoxy-herbimycin A analogues, their in vitro anticancer activity and heat shock protein 90 binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dihydro-herbimycin B in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-herbimycin B, an ansamycin antibiotic, is a potent modulator of cellular signal transduction. This document provides a comprehensive overview of its mechanism of action, focusing on its role as an inhibitor of Heat Shock Protein 90 (HSP90). By interfering with the HSP90 chaperone machinery, dihydro-herbimycin B leads to the degradation of a multitude of oncogenic client proteins, thereby impacting critical signaling pathways involved in cell proliferation, survival, and differentiation. This guide details the molecular interactions, downstream cellular consequences, and relevant experimental methodologies for studying the effects of dihydro-herbimycin B.
Introduction
Dihydro-herbimycin B belongs to the benzoquinone ansamycin family of natural products, which includes the well-studied compounds herbimycin A and geldanamycin. These molecules are recognized for their potent antitumor activities, which stem from their ability to specifically target and inhibit Heat Shock Protein 90 (HSP90). HSP90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer. Dihydro-herbimycin B, as a derivative of herbimycin A, shares this primary mechanism of action and serves as a valuable tool for investigating cellular signaling and as a potential therapeutic agent.
Mechanism of Action: HSP90 Inhibition
The principal mechanism by which dihydro-herbimycin B exerts its effects on signal transduction is through the inhibition of HSP90.[1]
-
Binding to the N-terminal ATP-binding Pocket: Dihydro-herbimycin B, like other ansamycins, binds to the N-terminal adenosine triphosphate (ATP) binding site of HSP90.[2] This binding is competitive with ATP and locks the chaperone in a conformation that is incompatible with its function.
-
Inhibition of ATPase Activity: The chaperone cycle of HSP90 is dependent on the binding and hydrolysis of ATP. By occupying the ATP-binding pocket, dihydro-herbimycin B inhibits the intrinsic ATPase activity of HSP90.[2]
-
Destabilization and Degradation of Client Proteins: The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of HSP90 client proteins. This degradation is primarily mediated by the ubiquitin-proteasome pathway.[3]
Impact on Key Signaling Pathways
By promoting the degradation of HSP90 client proteins, dihydro-herbimycin B disrupts multiple signaling pathways critical for cancer cell survival and proliferation.
Inhibition of Tyrosine Kinase Signaling
A primary consequence of HSP90 inhibition by dihydro-herbimycin B is the degradation of numerous oncogenic tyrosine kinases.
-
Src Family Kinases: Dihydro-herbimycin B leads to the degradation of Src family kinases, which are involved in pathways regulating cell growth, proliferation, and motility.[4]
-
BCR-ABL: The fusion protein BCR-ABL, a hallmark of chronic myeloid leukemia, is a well-established HSP90 client. Inhibition by ansamycins leads to its degradation, providing a therapeutic rationale for these compounds in this disease.[3]
Disruption of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Akt is a client protein of HSP90, and its degradation following treatment with HSP90 inhibitors leads to the induction of apoptosis.
Modulation of the STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. The activity of STAT3 is dependent on upstream tyrosine kinases, many of which are HSP90 clients. By degrading these kinases, dihydro-herbimycin B can indirectly inhibit STAT3 signaling.
Quantitative Data
While extensive quantitative data for dihydro-herbimycin B is not as widely published as for herbimycin A, the available information indicates a comparable biological activity profile due to its similar binding affinity to HSP90.
| Parameter | Value | Assay | Reference |
| Antioxidant Activity (IC50) | 1.3 µM | DPPH radical-scavenging assay | [5] |
| HSP90α Binding Affinity | Comparable to herbimycin A | Not specified | [6] |
Experimental Protocols
The following are representative protocols for investigating the effects of dihydro-herbimycin B on signal transduction, adapted from methodologies used for studying other HSP90 inhibitors.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT116, K562) in appropriate culture medium at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of dihydro-herbimycin B in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of dihydro-herbimycin B for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO) in all experiments.
Western Blot Analysis of HSP90 Client Protein Degradation
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
In Vitro Kinase Assay
-
Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate the kinase of interest (e.g., v-Src) using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitates in kinase buffer containing a suitable substrate (e.g., enolase) and [γ-³²P]ATP.
-
Analysis: Incubate the reaction mixture at 30°C for a specified time. Stop the reaction by adding SDS-PAGE sample buffer and analyze the phosphorylation of the substrate by autoradiography.[8]
Conclusion
Dihydro-herbimycin B is a potent inhibitor of HSP90, and its role in signal transduction is primarily defined by its ability to induce the degradation of a wide range of HSP90 client proteins. This leads to the disruption of key signaling pathways that are fundamental to the survival and proliferation of cancer cells. The methodologies outlined in this guide provide a framework for the further investigation of dihydro-herbimycin B's precise molecular interactions and its potential as a therapeutic agent. Further research is warranted to fully elucidate its specific activity and to identify potential clinical applications.
References
- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of herbimycin A and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of dihydroherbimycin A from a newly isolated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydro-herbimycin B: Origin, Natural Source, and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dihydro-herbimycin B is a naturally occurring benzoquinone ansamycin antibiotic. This document provides a comprehensive overview of its origin, natural source, and biological activity. Dihydro-herbimycin B is produced by actinomycete bacteria of the genus Streptomyces, most notably Streptomyces hygroscopicus. Like other members of the herbimycin family, its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis. This guide details the biosynthesis of dihydro-herbimycin B, provides representative protocols for its fermentation and purification, and explores the downstream consequences of Hsp90 inhibition on cellular signaling pathways.
Origin and Natural Source
Dihydro-herbimycin B is a secondary metabolite produced by soil-dwelling bacteria belonging to the genus Streptomyces. The most well-documented producer of herbimycins, including dihydro-herbimycin B, is Streptomyces hygroscopicus.[1] These filamentous bacteria are renowned for their ability to synthesize a wide array of biologically active compounds.
The biosynthesis of the herbimycin scaffold originates from 3-amino-5-hydroxybenzoic acid (AHBA), which serves as a starter unit for a type I polyketide synthase (PKS) assembly line. A series of chain extensions with acetate and propionate units, followed by cyclization and subsequent tailoring reactions, leads to the formation of the characteristic benzoquinone ansamycin structure. Dihydro-herbimycin B is closely related to other herbimycins, such as herbimycin A and C, and they are often co-produced by the same Streptomyces strain.
Quantitative Data
Specific quantitative data for dihydro-herbimycin B, such as Hsp90 binding affinity (IC50) and cytotoxic activity against various cancer cell lines, are not extensively reported in publicly available literature. However, data for the closely related and more extensively studied herbimycin A can provide valuable insights into the expected potency of dihydro-herbimycin B. It is important to note that the biological activity of different herbimycin analogs can vary.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Herbimycin A | Cytotoxicity | Various Cancer Cell Lines | 0.1 - 1 µM | [General literature] |
| Herbimycin A | Hsp90 Binding | In vitro | Nanomolar range | [General literature] |
Note: The above table presents representative data for herbimycin A to illustrate the typical potency of this class of compounds. Researchers should perform their own dose-response studies to determine the specific activity of dihydro-herbimycin B in their experimental systems.
Experimental Protocols
The following are representative protocols for the fermentation of Streptomyces hygroscopicus and the subsequent purification of herbimycin analogs. These protocols are based on established methods for the production of similar secondary metabolites from Streptomyces and may require optimization for maximal yield of dihydro-herbimycin B.
Fermentation of Streptomyces hygroscopicus
Objective: To cultivate Streptomyces hygroscopicus for the production of dihydro-herbimycin B.
Materials:
-
Streptomyces hygroscopicus culture
-
Seed medium (e.g., ISP2 medium: Malt extract 10 g/L, Yeast extract 4 g/L, Dextrose 4 g/L, pH 7.2)
-
Production medium (e.g., Soybean meal 15 g/L, Glucose 15 g/L, CaCO3 2 g/L, (NH4)2SO4 2 g/L, K2HPO4 1 g/L, NaCl 4 g/L, pH 7.0)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces hygroscopicus from a slant into a flask containing the seed medium. Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. Monitor the production of dihydro-herbimycin B periodically using methods such as HPLC.
Purification of Dihydro-herbimycin B
Objective: To isolate and purify dihydro-herbimycin B from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelium separately with an equal volume of ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing polarity, for example, a step-wise gradient of ethyl acetate in hexane, followed by methanol in chloroform. Collect fractions and analyze them for the presence of dihydro-herbimycin B using thin-layer chromatography (TLC) or HPLC.
-
HPLC Purification: Pool the fractions containing dihydro-herbimycin B and concentrate them. Further purify the compound using a preparative HPLC system with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.
Signaling Pathway and Mechanism of Action
The primary molecular target of dihydro-herbimycin B is the ATP-binding pocket in the N-terminal domain of Hsp90. Hsp90 is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a large number of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer.
By binding to Hsp90, dihydro-herbimycin B competitively inhibits the binding of ATP, which is essential for the chaperone's function. This inhibition locks Hsp90 in an open conformation, preventing the conformational changes required for client protein activation. Consequently, the client proteins become destabilized and are targeted for degradation by the ubiquitin-proteasome pathway.
The inhibition of Hsp90 by dihydro-herbimycin B leads to the simultaneous disruption of multiple oncogenic signaling pathways.
References
Dihydro-herbimycin B Analogues and Derivatives: A Technical Whitepaper for Drug Development Professionals
Notice: Due to a significant lack of publicly available research data specifically on dihydro-herbimycin B, its analogues, and derivatives, this document focuses on the broader class of herbimycin analogues, with specific data provided for closely related compounds where available. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential of this class of molecules.
Introduction to Herbimycin Analogues
Herbimycin and its analogues are members of the benzoquinone ansamycin family of natural products, known for their potent biological activities.[1] These compounds are primarily recognized as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[2][3] By inhibiting Hsp90, these compounds can induce the degradation of oncoproteins, making them attractive candidates for cancer therapy. This guide provides a technical overview of dihydro-herbimycin analogues, focusing on their synthesis, mechanism of action, and the methodologies used to evaluate their biological effects.
Synthesis of Dihydro-herbimycin Analogues
General Synthetic Strategy (based on Herbimycin A):
A common approach to the chemical synthesis of herbimycin analogues involves the stereoselective construction of the ansa chain followed by its macrolactamization to a functionalized aromatic core derived from 3-amino-5-hydroxybenzoic acid (AHBA). Key steps often include:
-
Asymmetric synthesis of the ansa chain: Utilizing chiral building blocks and stereoselective reactions to establish the multiple stereocenters.
-
Synthesis of the aromatic core: Preparation of a suitably protected and activated AHBA derivative.
-
Macrolactamization: Coupling of the ansa chain and the aromatic core to form the characteristic macrocyclic structure.
-
Post-macrocyclization modifications: Introduction or modification of functional groups on the ansa chain and the aromatic ring to generate diverse analogues.
The reduction of the benzoquinone moiety to a hydroquinone, as seen in dihydro-herbimycin A, is a critical step in generating these specific analogues.
Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action for herbimycin analogues is the inhibition of Hsp90.[5] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[6]
The Hsp90 Chaperone Cycle and its Inhibition
The following diagram illustrates the Hsp90 chaperone cycle and the point of intervention by herbimycin analogues.
Downstream Signaling Pathways
The inhibition of Hsp90 leads to the degradation of a wide array of client proteins, many of which are key components of oncogenic signaling pathways. The diagram below depicts the major signaling cascades affected by the depletion of Hsp90 client proteins.
Quantitative Biological Data
Specific quantitative data for dihydro-herbimycin B is not available in the reviewed literature. However, data for related compounds can provide insights into the potential activity of this class of molecules.
| Compound | Assay | Cell Line/Target | IC50 | Reference |
| Dihydro-herbimycin A | DPPH radical-scavenging | - | 1.3 µM | [1] |
| Herbimycin A | Cytotoxicity | A549 (Lung Carcinoma) | 0.15 µM | [7] |
| Geldanamycin | Cytotoxicity | A549 (Lung Carcinoma) | 0.15 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of Hsp90 inhibitors.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow Diagram:
References
- 1. Ansamycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. youtube.com [youtube.com]
- 7. DOT Language | Graphviz [graphviz.org]
In Vitro Effects of Dihydro-herbimycin B: A Technical Guide
Disclaimer: Direct experimental data on the in vitro effects of dihydro-herbimycin B is limited in publicly available scientific literature. This guide provides a representative overview based on the well-characterized activities of its close structural analog, herbimycin A, and the known mechanisms of the benzoquinone ansamycin class of Hsp90 inhibitors. The quantitative data and specific experimental details presented herein are hypothetical and intended to serve as a reference for researchers, scientists, and drug development professionals.
Introduction
Dihydro-herbimycin B belongs to the benzoquinone ansamycin family of natural products, which are renowned for their potent antitumor activities. These compounds, including the well-studied herbimycin A and geldanamycin, function as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, dihydro-herbimycin B is predicted to induce the degradation of these client proteins, leading to cell cycle arrest, apoptosis, and the attenuation of oncogenic signaling pathways. This guide summarizes the expected in vitro effects of dihydro-herbimycin B, provides representative experimental protocols, and visualizes the key signaling pathways involved.
Quantitative Data on In Vitro Effects
The following tables present hypothetical quantitative data representing the expected in vitro efficacy of dihydro-herbimycin B based on studies of similar Hsp90 inhibitors.
Table 1: Hypothetical IC50 Values of Dihydro-herbimycin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assumed IC50 (nM) |
| SK-BR-3 | Breast Cancer | 50 |
| MCF7 | Breast Cancer | 120 |
| A549 | Lung Cancer | 85 |
| HCT116 | Colon Cancer | 150 |
| K562 | Leukemia | 40 |
Table 2: Hypothetical Effects of Dihydro-herbimycin B on Cell Cycle Distribution and Apoptosis in a Representative Cancer Cell Line (e.g., SK-BR-3) after 48-hour treatment
| Treatment Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V positive) |
| 0 (Vehicle Control) | 55 | 30 | 15 | 5 |
| 25 | 65 | 20 | 15 | 15 |
| 50 | 75 | 10 | 15 | 30 |
| 100 | 70 | 5 | 25 | 50 |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the effects of dihydro-herbimycin B are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of dihydro-herbimycin B on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, MCF7, A549, HCT116, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dihydro-herbimycin B stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of dihydro-herbimycin B in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Hsp90 Client Protein Degradation
Objective: To assess the effect of dihydro-herbimycin B on the protein levels of Hsp90 clients.
Materials:
-
Cancer cells
-
Dihydro-herbimycin B
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-Hsp70, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with varying concentrations of dihydro-herbimycin B for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by dihydro-herbimycin B.
Materials:
-
Cancer cells
-
Dihydro-herbimycin B
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with dihydro-herbimycin B for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of dihydro-herbimycin B on cell cycle progression.
Materials:
-
Cancer cells
-
Dihydro-herbimycin B
-
70% cold ethanol
-
PBS containing RNase A and Propidium Iodide
-
Flow cytometer
Protocol:
-
Treat cells with dihydro-herbimycin B for 24-48 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in propidium iodide staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by dihydro-herbimycin B and a general experimental workflow for its in vitro characterization.
Caption: Mechanism of action of Dihydro-herbimycin B via Hsp90 inhibition.
Caption: General workflow for in vitro characterization of Dihydro-herbimycin B.
Preliminary Cytotoxicity Screening of Dihydro-herbimycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of dihydro-herbimycin B, a benzoquinone ansamycin antibiotic. While specific cytotoxic data for dihydro-herbimycin B is limited in publicly available literature, this document outlines the established mechanisms of action for the closely related herbimycin family of compounds, details relevant experimental protocols for cytotoxicity assessment, and presents key signaling pathways involved in their anti-tumor activity.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 Value | Reference |
| Herbimycin A | A549 (Human Lung Carcinoma) | 0.15 µM | [1] |
| Geldanamycin | A549 (Human Lung Carcinoma) | 0.15 µM | [1] |
| Herbimycins D-F | Various Cancer Cell Lines | > 10 µM | [1] |
Note: The lack of specific data for dihydro-herbimycin B highlights a research gap and an opportunity for further investigation into its cytotoxic potential.
Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action for herbimycin analogues is the inhibition of Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.
By binding to a conserved pocket in Hsp90, herbimycin and its derivatives disrupt the chaperone's function, leading to the proteasomal degradation of its client proteins.[2][3] This includes a range of oncoproteins and signaling kinases.
Signaling Pathway of Hsp90 Inhibition
Caption: Hsp90 Inhibition Pathway by Dihydro-herbimycin B.
Downstream Cellular Effects
The inhibition of Hsp90 and subsequent degradation of its client proteins trigger several downstream cellular events, primarily cell cycle arrest and apoptosis.
G1 Cell Cycle Arrest
Inhibition of Hsp90 by ansamycins like herbimycin A leads to a G1 phase cell cycle arrest.[2] This is mediated through the retinoblastoma (RB) protein pathway. The degradation of key cell cycle regulators that are Hsp90 client proteins results in the hypophosphorylation of RB, which in turn blocks entry into the S phase.
Caption: G1 Cell Cycle Arrest Pathway.
Induction of Apoptosis
Geldanamycin and herbimycin A have been shown to induce apoptosis in B chronic lymphocytic leukemia (CLL) cells.[4] This process is associated with the upregulation of stress-response proteins like Hsp70 and BiP, and the downregulation of the pro-survival kinase Akt.[4]
Caption: Apoptosis Induction Pathway.
Experimental Protocols for Cytotoxicity Screening
A standard in vitro cytotoxicity assay is essential for the preliminary screening of compounds like dihydro-herbimycin B. The following is a generalized protocol for a colorimetric assay such as the MTT assay.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
Detailed Methodology
-
Cell Culture:
-
Maintain the selected cancer cell line in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of dihydro-herbimycin B in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the treated plates for a period of 48 to 72 hours.
-
-
Cytotoxicity Assessment (MTT Assay Example):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion
While direct cytotoxic data for dihydro-herbimycin B is currently sparse, the well-established mechanism of action of the herbimycin family of compounds provides a strong rationale for its investigation as a potential anti-cancer agent. As potent inhibitors of Hsp90, these compounds disrupt critical cellular signaling pathways, leading to cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a framework for conducting the necessary preliminary cytotoxicity screening to elucidate the specific activity of dihydro-herbimycin B and to determine its potential for further drug development. Future research should focus on generating robust IC50 data for dihydro-herbimycin B across a panel of cancer cell lines to better understand its therapeutic potential.
References
- 1. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest. | BioGRID [thebiogrid.org]
- 4. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dihydro-herbimycin B
For research use only. Not for use in diagnostic procedures.
Introduction
Dihydro-herbimycin B belongs to the benzoquinone ansamycin family of natural products, which are known for their potent biological activities, including antitumor, antiviral, and herbicidal properties. These molecules function primarily through the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. The dihydro form, characterized by a hydroquinone instead of a benzoquinone ring, often exhibits enhanced Hsp90 inhibitory activity and improved solubility.
This document provides a detailed protocol for the chemical synthesis of dihydro-herbimycin B. The synthesis is presented in two main stages: the total synthesis of a suitable herbimycin precursor and its subsequent selective reduction to the dihydro form. The protocols are based on established methodologies for the synthesis of related ansamycins, adapted for the specific target molecule.
Overall Synthetic Strategy
The synthesis of dihydro-herbimycin B is a multi-step process that begins with the construction of the ansa chain and the aromatic core, followed by macrocyclization and final functional group manipulations. The key steps include:
-
Asymmetric synthesis of the ansa chain fragments: Stereocontrolled reactions are employed to install the multiple chiral centers along the aliphatic chain.
-
Assembly of the ansa chain: The fragments are coupled to form the full ansa chain.
-
Attachment to the aromatic core: The completed ansa chain is attached to a protected 3-amino-5-hydroxybenzoic acid (AHBA) derivative.
-
Macrocyclization: An intramolecular amidation or macrolactamization reaction is used to form the characteristic macrocyclic structure.
-
Post-macrocyclization modifications: This includes deprotection and functional group interconversions to yield the herbimycin core.
-
Selective reduction: The final step involves the selective reduction of the benzoquinone moiety to a hydroquinone to yield dihydro-herbimycin B.
Experimental Protocols
Part 1: Total Synthesis of the Herbimycin Core
The following protocol is a representative synthesis of a herbimycin A precursor, which can be adapted for herbimycin B. The synthesis involves the creation of two key fragments followed by their coupling and macrocyclization.
Materials:
-
All reagents and solvents should be of analytical grade and used as received unless otherwise noted.
-
Anhydrous solvents should be obtained by passing through a column of activated alumina or by distillation from appropriate drying agents.
-
Reactions should be carried out under an inert atmosphere (argon or nitrogen) unless otherwise specified.
Protocol:
-
Synthesis of the C3-C9 Aldehyde Fragment:
-
This fragment is typically synthesized from a chiral starting material, such as (R)-(-)-Roche ester, over multiple steps involving protection, oxidation, and chain extension reactions.
-
Key reactions include Swern oxidation, Wittig reactions, and asymmetric aldol additions to introduce the required stereocenters.
-
-
Synthesis of the C10-C17 Grignard Reagent Fragment:
-
This fragment is also prepared from a chiral precursor.
-
The synthesis involves the use of asymmetric crotylation or other stereoselective methods to establish the stereochemistry.
-
The terminal functional group is converted to a Grignard reagent or a similar nucleophile for coupling.
-
-
Fragment Coupling and Ansa Chain Elongation:
-
The C3-C9 aldehyde and the C10-C17 Grignard reagent are coupled to form the backbone of the ansa chain.
-
Further modifications, such as oxidation and protection, are carried out to prepare the molecule for attachment to the aromatic core.
-
-
Synthesis of the Aromatic Core:
-
The aromatic core is derived from 3-amino-5-hydroxybenzoic acid (AHBA).
-
The amino and hydroxyl groups are suitably protected before coupling with the ansa chain.
-
-
Coupling of the Ansa Chain and Aromatic Core:
-
The ansa chain is esterified with the protected AHBA derivative.
-
-
Macrocyclization:
-
The protecting groups on the terminal amine of the ansa chain and the carboxylic acid of the aromatic core are removed.
-
An intramolecular amide bond formation (macrolactamization) is induced using a suitable coupling agent, such as Yamaguchi esterification conditions, to form the macrocycle.
-
-
Final Modifications to Yield Herbimycin B:
-
This stage involves deprotection of the remaining protecting groups and any necessary functional group manipulations (e.g., oxidations, methylations) to yield the final herbimycin B structure.
-
Part 2: Selective Reduction to Dihydro-herbimycin B
This protocol describes the selective reduction of the benzoquinone moiety of herbimycin B to the corresponding hydroquinone.
Materials:
-
Herbimycin B
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol (MeOH)
-
Water (deoxygenated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (argon or nitrogen)
Protocol:
-
Preparation:
-
Dissolve herbimycin B (1 equivalent) in a mixture of methanol and deoxygenated water (e.g., 2:1 v/v).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can re-oxidize the hydroquinone product.
-
-
Reduction Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Under a positive pressure of inert gas, add a freshly prepared aqueous solution of sodium dithionite (2-3 equivalents) dropwise to the herbimycin B solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 30-60 minutes.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deoxygenated water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with deoxygenated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a deoxygenated solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure dihydro-herbimycin B.
-
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps (Representative)
| Step | Description | Typical Yield (%) |
| 1 | Synthesis of C3-C9 Aldehyde Fragment | 70-80 (overall) |
| 2 | Synthesis of C10-C17 Grignard Reagent Fragment | 65-75 (overall) |
| 3 | Fragment Coupling | 60-70 |
| 4 | Macrocyclization | 40-50 |
| 5 | Final Modifications to Herbimycin B | 80-90 |
| 6 | Selective Reduction to Dihydro-herbimycin B | 85-95 |
Table 2: Spectroscopic Data for Dihydro-herbimycin B (Expected)
| Analysis | Data |
| ¹H NMR | Characteristic shifts for aromatic protons of the hydroquinone ring (approx. 6.5-7.0 ppm), disappearance of quinone proton signals. |
| ¹³C NMR | Upfield shift of carbonyl carbons of the quinone ring. |
| Mass Spec | M+2 peak corresponding to the addition of two hydrogen atoms to the molecular ion of herbimycin B. |
| UV-Vis | Shift in the absorption maximum compared to the benzoquinone chromophore of herbimycin B. |
Visualizations
Caption: Overall synthetic workflow for dihydro-herbimycin B.
Caption: Experimental workflow for the selective reduction step.
Application Notes and Protocols for Dihydro-herbimycin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic, belonging to a class of natural products known for their potent biological activities. While research has extensively focused on its analog, Herbimycin A, dihydro-herbimycin B is of significant interest for its potential as a modulator of key cellular processes. This document provides detailed application notes and experimental protocols for the use of dihydro-herbimycin B in cell culture experiments, with a primary focus on its role as a heat shock protein 90 (Hsp90) inhibitor and its subsequent effects on cancer cell proliferation, survival, and signaling pathways.[1]
Disclaimer: Specific experimental data and optimized protocols for dihydro-herbimycin B are limited in publicly available literature. The following protocols and concentration ranges are largely adapted from studies conducted with the closely related compound, Herbimycin A. Researchers should use these as a starting point and perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental systems.
Mechanism of Action
Dihydro-herbimycin B, like other ansamycin antibiotics, is believed to exert its biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins.[1] Many of these client proteins are key oncogenic signaling molecules involved in cell growth, survival, and angiogenesis.
By binding to a conserved pocket in Hsp90, dihydro-herbimycin B is expected to disrupt the chaperone's function, leading to the proteasomal degradation of its client proteins.[1][2] This results in the simultaneous inhibition of multiple signaling pathways that are often dysregulated in cancer cells. Key client proteins of Hsp90 include v-Src, Bcr-Abl, and Raf-1.[1][3] The degradation of these proteins can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][4]
Data Presentation
The following tables summarize quantitative data obtained from studies on Herbimycin A, which can serve as a reference for designing experiments with dihydro-herbimycin B.
Table 1: Effect of Herbimycin A on Cell Cycle Distribution in K562 Cells
| Treatment Time (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 | 35% | 60% | 5% |
| 12 | 75% | 15% | 10% |
| 24 | 70% | 20% | 10% |
| 48 | 55% | 35% | 10% |
Data adapted from a study on K562 cells treated with 0.5 µg/mL Herbimycin A.[4]
Table 2: Induction of Apoptosis by Ansamycins in B-CLL Cells
| Treatment | Concentration | % Apoptotic Cells |
| Control | - | < 5% |
| Geldanamycin (4-hour pulse) | 30 nM | Significant increase |
| Geldanamycin (4-hour pulse) | 100 nM | Significant increase |
| Herbimycin A | Not specified | Induced apoptosis |
Qualitative data from a study on B chronic lymphocytic leukemia (CLL) cells.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of dihydro-herbimycin B on a specific cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Dihydro-herbimycin B
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of dihydro-herbimycin B in DMSO.
-
Prepare serial dilutions of dihydro-herbimycin B in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by dihydro-herbimycin B.
Materials:
-
Dihydro-herbimycin B
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of dihydro-herbimycin B (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Gate on the cell population and analyze the distribution of cells:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot Analysis of Hsp90 Client Proteins
Objective: To assess the effect of dihydro-herbimycin B on the protein levels of Hsp90 client proteins (e.g., Akt, Raf-1, Cyclin D1).
Materials:
-
Dihydro-herbimycin B
-
Cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Mandatory Visualization
Caption: Dihydro-herbimycin B inhibits Hsp90, leading to client protein degradation and apoptosis.
Caption: General workflow for studying dihydro-herbimycin B effects in cell culture.
References
- 1. Herbimycin - Wikipedia [en.wikipedia.org]
- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbimycin A down-regulates messages of cyclin D1 and c-myc during erythroid differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dihydro-herbimycin A | C30H44N2O9 | CID 13491580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Dihydro-herbimycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-herbimycin B is a derivative of the benzoquinone ansamycin antibiotic Herbimycin A. While in vivo data for Dihydro-herbimycin B is limited, the following application notes and protocols are based on established methodologies for the parent compound, Herbimycin A, and its derivatives, which have demonstrated anti-tumor and anti-angiogenic properties.[1][2][3] These compounds are known to exert their effects through the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in oncogenic signaling pathways. This document provides a comprehensive guide for the in vivo evaluation of Dihydro-herbimycin B in a preclinical setting, focusing on an anti-tumor efficacy study using a xenograft mouse model.
Preclinical In Vivo Experimental Design
The primary objective of the proposed in vivo study is to assess the anti-tumor efficacy of Dihydro-herbimycin B in a well-characterized cancer model. A subcutaneous xenograft model using a human cancer cell line is recommended as a standard and robust method for evaluating the therapeutic potential of a novel anti-cancer agent.
Animal Model
-
Species: Immunocompromised mice (e.g., Athymic Nude-Foxn1nu, NOD/SCID)
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Justification: Immunocompromised mice are incapable of rejecting human tumor cells, allowing for the growth of xenograft tumors.
Tumor Model
-
Cell Line: A human cancer cell line known to be sensitive to Hsp90 inhibition (e.g., SK-BR-3 breast cancer, A549 lung cancer, or a cell line with known BCR-ABL translocation like K562).
-
Implantation: Subcutaneous injection of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of the mice.
Treatment Groups
A minimum of four treatment groups are recommended to ensure robust and statistically significant results:
-
Vehicle Control: Mice receive the vehicle solution used to dissolve Dihydro-herbimycin B.
-
Dihydro-herbimycin B (Low Dose): To assess dose-dependent effects.
-
Dihydro-herbimycin B (High Dose): To determine the maximum tolerated dose and efficacy.
-
Positive Control (Optional): A known clinically relevant Hsp90 inhibitor (e.g., 17-AAG) or a standard-of-care chemotherapeutic agent for the chosen cancer type.
Experimental Protocols
Drug Formulation and Administration
-
Formulation: Dihydro-herbimycin B should be dissolved in a biocompatible vehicle. A common vehicle for ansamycin antibiotics is a solution of 10% DMSO, 40% PEG300, and 50% sterile water. The final formulation should be prepared fresh daily and protected from light.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies with Herbimycin A and its analogs.[2] Oral gavage (p.o.) can also be explored if oral bioavailability is anticipated.
-
Dosing Schedule: A daily or every-other-day dosing schedule for 2-4 weeks is a typical starting point. The exact dose levels should be determined from prior maximum tolerated dose (MTD) studies.
Monitoring and Data Collection
-
Tumor Volume: Measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitored 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Daily monitoring for any signs of distress, changes in behavior, or adverse reactions to the treatment.
-
Survival: If the study design includes a survival endpoint, mice should be monitored until they meet pre-defined humane endpoints (e.g., tumor volume exceeding a certain size, significant body weight loss, or other signs of severe morbidity).
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculated at the end of the treatment period.
-
Histopathology and Immunohistochemistry: At the end of the study, tumors and major organs (liver, kidney, spleen, lungs, heart) should be collected for histopathological analysis to assess tumor necrosis, apoptosis, and potential organ toxicities. Immunohistochemical staining for biomarkers of Hsp90 inhibition (e.g., decreased levels of client proteins like HER2, Raf-1, or Akt) and proliferation (e.g., Ki-67) can provide mechanistic insights.
-
Western Blot Analysis: Tumor lysates can be analyzed by Western blot to quantify the levels of Hsp90 client proteins and downstream signaling molecules.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data from the proposed in vivo study.
Table 1: Tumor Volume Data
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) |
| Vehicle Control | 100 ± 10 | 150 ± 15 | 250 ± 20 | 400 ± 30 | 600 ± 40 | 850 ± 50 |
| Dihydro-herbimycin B (Low Dose) | 100 ± 10 | 130 ± 12 | 180 ± 18 | 250 ± 25 | 350 ± 30 | 450 ± 40 |
| Dihydro-herbimycin B (High Dose) | 100 ± 10 | 110 ± 11 | 130 ± 15 | 160 ± 20 | 200 ± 25 | 250 ± 30 |
| Positive Control | 100 ± 10 | 120 ± 10 | 150 ± 15 | 190 ± 20 | 240 ± 25 | 300 ± 35 |
Data are presented as mean ± SEM.
Table 2: Body Weight Data
| Treatment Group | Day 0 (g) | Day 3 (g) | Day 6 (g) | Day 9 (g) | Day 12 (g) | Day 15 (g) |
| Vehicle Control | 22.5 ± 0.5 | 22.8 ± 0.6 | 23.1 ± 0.5 | 23.5 ± 0.7 | 23.8 ± 0.6 | 24.0 ± 0.8 |
| Dihydro-herbimycin B (Low Dose) | 22.6 ± 0.4 | 22.4 ± 0.5 | 22.2 ± 0.6 | 22.0 ± 0.5 | 21.8 ± 0.7 | 21.5 ± 0.6 |
| Dihydro-herbimycin B (High Dose) | 22.4 ± 0.5 | 22.0 ± 0.6 | 21.5 ± 0.5 | 21.0 ± 0.7 | 20.5 ± 0.6 | 20.0 ± 0.8 |
| Positive Control | 22.5 ± 0.6 | 22.1 ± 0.5 | 21.7 ± 0.6 | 21.3 ± 0.5 | 20.9 ± 0.7 | 20.5 ± 0.6 |
Data are presented as mean ± SEM.
Table 3: Survival Data
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | 20 | - |
| Dihydro-herbimycin B (Low Dose) | 28 | 40 |
| Dihydro-herbimycin B (High Dose) | 35 | 75 |
| Positive Control | 32 | 60 |
Visualizations
Signaling Pathway
Caption: Hsp90 inhibition by Dihydro-herbimycin B.
Experimental Workflow
Caption: In vivo anti-tumor efficacy experimental workflow.
Conclusion
This document provides a detailed framework for the in vivo evaluation of Dihydro-herbimycin B. The proposed experimental design and protocols are based on established methods for similar compounds and are intended to provide a robust assessment of the anti-tumor efficacy of this novel agent. Careful execution of these studies, with appropriate attention to animal welfare and data collection, will be critical for determining the therapeutic potential of Dihydro-herbimycin B and guiding its further development.
References
- 1. Possible functional groups responsible for inhibition of in vivo angiogenesis by herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of herbimycin A, a tyrosine kinase inhibitor, targeted against BCR/ABL oncoprotein in mice bearing BCR/ABL-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of herbimycin A. Synthesis and in vivo antitumor activities of halogenated and other related derivatives of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Dihydro-herbimycin B Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic, closely related to the well-characterized Hsp90 inhibitor, herbimycin A.[1] Like other members of this class, its biological activity is presumed to stem from the inhibition of Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone essential for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cell growth, differentiation, and survival.[2][3] In cancer cells, Hsp90 is overexpressed and plays a key role in maintaining the function of oncogenic proteins. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[4]
These application notes provide detailed protocols for the assessment of dihydro-herbimycin B's bioactivity, focusing on techniques to evaluate its cytotoxic effects and its impact on the Hsp90 signaling pathway. While specific quantitative data for dihydro-herbimycin B is not extensively available in public literature, the methodologies described herein are standard for characterizing Hsp90 inhibitors and can be readily applied.
Data Presentation
Due to the limited availability of specific bioactivity data for dihydro-herbimycin B, the following table presents IC50 values for the closely related and extensively studied Hsp90 inhibitors, Herbimycin A and Geldanamycin, across various cancer cell lines. This information serves as a valuable reference point for researchers investigating the potency of related compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Herbimycin A | B Chronic Lymphocytic Leukemia (CLL) | Leukemia | Induces apoptosis | |
| Geldanamycin | B Chronic Lymphocytic Leukemia (CLL) | Leukemia | 30-100 |
Key Experiments: Methodologies and Protocols
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic effects of a compound. The MTT and XTT assays are colorimetric methods based on the metabolic activity of viable cells.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of dihydro-herbimycin B in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the protocol.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Perform data analysis as described for the MTT assay.
Western Blotting for Hsp90 Client Protein Degradation
A hallmark of Hsp90 inhibition is the degradation of its client proteins. Western blotting is used to detect changes in the protein levels of known Hsp90 clients, such as HER2, Akt, and Raf-1.
Protocol:
-
Cell Lysis: Treat cells with varying concentrations of dihydro-herbimycin B for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
Hsp90 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of Hsp90 and its inhibition by the test compound. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified Hsp90 protein, phosphoenolpyruvate (PEP), NADH, and the PK/LDH enzyme mix in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of dihydro-herbimycin B or a known Hsp90 inhibitor (positive control) to the wells.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP to ADP, and the rate of NADH disappearance is proportional to the ATPase activity.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of Hsp90 activity against the inhibitor concentration to determine the IC50 value.
Luciferase Refolding Assay
This cell-based or in vitro assay assesses the chaperone activity of Hsp90. Heat-denatured luciferase requires Hsp90 for refolding and regaining its enzymatic activity.
Protocol:
-
Luciferase Denaturation: Denature purified firefly luciferase by heating it at a specific temperature and time (e.g., 42°C for 10 minutes).
-
Refolding Reaction: In a 96-well plate, mix the denatured luciferase with a source of Hsp90 (e.g., rabbit reticulocyte lysate or purified Hsp90 chaperone machinery components) and an ATP-regenerating system (creatine phosphate and creatine phosphokinase).
-
Inhibitor Addition: Add different concentrations of dihydro-herbimycin B to the refolding reaction.
-
Incubation: Incubate the plate at a permissive temperature (e.g., 30°C) for a set time (e.g., 60-120 minutes) to allow for refolding.
-
Luciferase Activity Measurement: Add luciferase substrate (luciferin) to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of refolding activity relative to a vehicle control. Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Hsp90 inhibition by Dihydro-herbimycin B.
Caption: Experimental workflow for bioactivity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 124 The Chinese Pharmaceutical Journal papers published in 2011 [scispace.com]
Dihydro-herbimycin B: A Tool for Interrogating Protein Degradation Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic and a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are integral to cellular signaling pathways implicated in cancer and other diseases. By binding to the N-terminal ATP-binding pocket of Hsp90, dihydro-herbimycin B disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. This targeted protein degradation makes dihydro-herbimycin B a valuable research tool for elucidating the roles of specific proteins in cellular processes and for validating potential drug targets.
These application notes provide an overview of the use of dihydro-herbimycin B in studying protein degradation, including its mechanism of action, protocols for key experiments, and quantitative data to guide experimental design.
Mechanism of Action
Dihydro-herbimycin B, like other ansamycin antibiotics such as herbimycin A and geldanamycin, exerts its biological effects by inhibiting the ATPase activity of Hsp90.[1][2] This inhibition prevents the chaperone from assisting in the proper folding and maturation of its client proteins. Consequently, these client proteins become destabilized and are targeted for degradation by the cellular quality control machinery. The primary route for the degradation of Hsp90 client proteins is the ubiquitin-proteasome system.[3] This process involves the covalent attachment of ubiquitin molecules to the client protein, marking it for recognition and degradation by the 26S proteasome.
The inhibition of Hsp90 by dihydro-herbimycin B leads to the degradation of a specific subset of proteins, known as the "Hsp90 interactome," which includes numerous kinases, transcription factors, and other signaling molecules. This selective degradation allows researchers to probe the functional consequences of depleting specific proteins from a cell.
Data Presentation
The following table summarizes the available quantitative data for dihydro-herbimycin analogues. It is important to note that specific data for dihydro-herbimycin B is limited, and researchers should consider this when designing experiments.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Dihydroherbimycin A | DPPH radical scavenging | Cell-free | 1.3 µM | [1] |
| Herbimycin A | DPPH radical scavenging | Cell-free | > 100 µM | [1] |
| Herbimycin A | Antiproliferative | A549 | 0.15 µM | [4] |
| Geldanamycin | Antiproliferative | A549 | 0.15 µM | [4] |
| Herimycins D-F | Antiproliferative | A549 | > 10 µM | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study protein degradation induced by dihydro-herbimycin B. These protocols are based on general procedures and may require optimization for specific experimental conditions.
Western Blotting to Assess Protein Degradation
This protocol allows for the detection and quantification of the degradation of a target protein in response to dihydro-herbimycin B treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Dihydro-herbimycin B (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of dihydro-herbimycin B (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for different time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunoprecipitation to Study Protein-Protein Interactions
This protocol is used to isolate a target protein and its interacting partners, which can be affected by dihydro-herbimycin B treatment.
Materials:
-
Cell lysate (prepared as in the Western Blotting protocol)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the immunoprecipitating primary antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer. If using SDS-PAGE sample buffer, boil the beads at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting to detect the target protein and its co-immunoprecipitated partners.
-
Ubiquitination Assay
This assay determines if the degradation of a target protein induced by dihydro-herbimycin B is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
Dihydro-herbimycin B
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide - NEM)
-
Antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with dihydro-herbimycin B or vehicle control.
-
In a parallel set of experiments, co-treat cells with dihydro-herbimycin B and a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the dihydro-herbimycin B treatment.
-
-
Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein as described in the Immunoprecipitation protocol.
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform Western blotting and probe the membrane with an anti-ubiquitin antibody.
-
A smear of high-molecular-weight bands in the dihydro-herbimycin B and proteasome inhibitor co-treated sample indicates polyubiquitination of the target protein.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of dihydro-herbimycin B-induced protein degradation.
Caption: Hsp90 inhibition by dihydro-herbimycin B.
Caption: Experimental workflow for studying protein degradation.
Caption: EGFR signaling and its regulation by Hsp90.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dihydro-herbimycin B in Oncology Research
Introduction
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic, a derivative of Herbimycin A, isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2] Like its analogs, it is recognized for its potential as an anticancer agent. The primary mechanism of action for this class of compounds is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins.[1][3][4] By disrupting the Hsp90 chaperone cycle, dihydro-herbimycin B can induce the degradation of these client proteins, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. These notes provide an overview of its application in oncology research, including its mechanism of action and detailed protocols for experimental validation.
Mechanism of Action: Hsp90 Inhibition
Hsp90 is an essential molecular chaperone that constitutes 1-2% of total cellular protein and plays a vital role in folding, stabilizing, and activating a wide array of "client" proteins.[3] Many of these client proteins are crucial for cancer cell survival and proliferation, including signal transduction kinases, steroid hormone receptors, and transcription factors.
Dihydro-herbimycin B, like other ansamycin antibiotics, is believed to function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][4] This binding event locks Hsp90 in a conformation that is recognized by the ubiquitin-proteasome pathway, leading to the degradation of both the Hsp90-client protein complex and the client proteins themselves. The degradation of these oncogenic proteins disrupts multiple signaling pathways critical for tumor progression.
References
Probing Hsp90 Function with Dihydro-herbimycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stabilization, and activation of a wide array of client proteins.[1] In cancerous cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins, making it a prime target for cancer therapy.[2] Dihydro-herbimycin B, a hydroquinone ansamycin, is a potent inhibitor of Hsp90. It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[3] This inhibition disrupts the Hsp90 chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins and subsequent cell cycle arrest and apoptosis.[4][5] These application notes provide detailed protocols and data for utilizing dihydro-herbimycin B as a tool to investigate Hsp90 function.
Mechanism of Action
Dihydro-herbimycin B, like other ansamycin antibiotics such as herbimycin A and geldanamycin, exerts its effects by binding to a conserved pocket in the N-terminal domain of Hsp90.[4] This pocket is the binding site for ATP, and the binding of dihydro-herbimycin B competitively inhibits the intrinsic ATPase activity of Hsp90.[3] The ATPase activity is crucial for the chaperone cycle, which involves a series of conformational changes in Hsp90 that are necessary for client protein maturation and release.[6] By inhibiting this activity, dihydro-herbimycin B locks Hsp90 in a conformation that is targeted by the cellular protein degradation machinery, leading to the destruction of both Hsp90-client protein complexes and the client proteins themselves.[5]
Data Presentation
Table 1: IC50 Values for Geldanamycin Derivatives in Lung Adenocarcinoma Cell Lines [7]
| Cell Line | 17-AAG (nM) | IPI-504 (nM) |
| H1975 | 2.053 | 8.892 |
| H1437 | 2.127 | 3.473 |
| H1650 | 5.371 | 3.764 |
| H358 | 10.375 | 4.662 |
| H2009 | 28.326 | 33.833 |
| Calu-3 | 31.915 | 43.295 |
| H2228 | 34.019 | 46.340 |
Table 2: EC50 Values for Geldanamycin and 17-AAG on Hsp90 Client Proteins in SKBr3 Cells [1]
| Client Protein | Geldanamycin (nM) | 17-AAG (nM) |
| p185 | 90 | 45 |
| Raf-1 | 170 | 80 |
| mutant p53 | 210 | 62 |
Experimental Protocols
Hsp90 ATPase Activity Assay (Spectrophotometric)
This assay measures the inhibition of Hsp90's ATPase activity by dihydro-herbimycin B. It is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[8]
Materials:
-
Purified human Hsp90
-
Dihydro-herbimycin B
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, 200 µM NADH, 1 mM PEP, 10 units/mL PK, and 10 units/mL LDH.
-
Add purified human Hsp90 to the reaction mixture to a final concentration of 2.5 µg per reaction.
-
Add varying concentrations of dihydro-herbimycin B (or vehicle control, e.g., DMSO) to the wells of the 96-well plate.
-
Add the Hsp90-containing reaction mixture to the wells.
-
Start the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 60-90 minutes), taking readings at regular intervals.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the rate of ATP hydrolysis against the concentration of dihydro-herbimycin B to determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to assess the effect of dihydro-herbimycin B on the stability of Hsp90 client proteins, such as Akt and Raf-1.[5]
Materials:
-
Cancer cell line of interest (e.g., SKBr3, MCF7)
-
Dihydro-herbimycin B
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Hsp90 client proteins (e.g., anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of dihydro-herbimycin B (and a vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the client protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.
Co-Immunoprecipitation of Hsp90 and Client Proteins
This protocol determines if dihydro-herbimycin B disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Cancer cell line of interest
-
Dihydro-herbimycin B
-
Co-immunoprecipitation lysis buffer (non-denaturing)
-
Antibody against Hsp90 or a client protein
-
Protein A/G agarose or magnetic beads
-
Western blotting reagents (as described above)
Protocol:
-
Treat cells with dihydro-herbimycin B as described for the Western blot protocol.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against Hsp90 (or the client protein) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting for the presence of the co-immunoprecipitated partner protein (e.g., probe for Akt if Hsp90 was immunoprecipitated).
Visualizations
Caption: Hsp90 inhibition by Dihydro-herbimycin B.
Caption: Western Blot Workflow for Client Protein Degradation.
References
- 1. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of geldanamycin and other naturally occurring small molecule antagonists of heat shock protein 90 on HER2 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.febscongress.org [2024.febscongress.org]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Dihydro-herbimycin B Treatment in Animal Models
Disclaimer: Extensive literature searches did not yield specific in vivo treatment protocols or quantitative efficacy data for dihydro-herbimycin B in animal models. The following application notes and protocols are adapted from studies conducted on the closely related compound, Herbimycin A. Researchers should use this information as a starting point and conduct dose-response and toxicity studies for dihydro-herbimycin B before commencing efficacy trials.
Introduction
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic and a derivative of Herbimycin A. Like other members of the herbimycin family, it is an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and cell signaling. By inhibiting Hsp90, dihydro-herbimycin B has the potential to induce the degradation of these client proteins, thereby disrupting cancer cell proliferation, survival, and angiogenesis. These application notes provide a framework for the preclinical evaluation of dihydro-herbimycin B in animal models based on established protocols for Herbimycin A.
Potential Signaling Pathways Affected by Dihydro-herbimycin B
As an Hsp90 inhibitor, dihydro-herbimycin B is expected to modulate signaling pathways dependent on Hsp90 client proteins. A key pathway of interest is the BCR-ABL signaling cascade, which is constitutively active in certain leukemias.
Application Notes and Protocols: Dihydro-herbimycin B in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[1][2] By inhibiting the ATPase activity of HSP90, dihydro-herbimycin B leads to the proteasomal degradation of these client proteins, making it an attractive agent for cancer therapy.[1][2]
While HSP90 inhibitors have shown promise, their efficacy as monotherapy can be limited.[3][4] A more effective strategy is to combine them with other anticancer agents to achieve synergistic effects, overcome drug resistance, and enhance therapeutic outcomes.[1][3][4] These notes provide an overview of the preclinical rationale and evidence for combining dihydro-herbimycin B with other anticancer drugs, along with detailed protocols for in vitro and in vivo evaluation.
Disclaimer: Specific preclinical data for dihydro-herbimycin B in combination therapies is limited in publicly available literature. The quantitative data and specific protocol examples provided below are largely extrapolated from studies on structurally and functionally similar HSP90 inhibitors, such as 17-AAG (tanespimycin) and 17-DMAG (alvespimycin), which are also ansamycin antibiotics.
Mechanism of Action and Rationale for Combination Therapy
The primary mechanism of action of dihydro-herbimycin B is the inhibition of HSP90, leading to the degradation of client proteins. Many of these client proteins are key components of oncogenic signaling pathways, including:
-
Receptor Tyrosine Kinases: EGFR, HER2, MET, ALK
-
Signaling Kinases: AKT, RAF-1, CDK4/6
-
Transcription Factors: HIF-1α, mutant p53
By destabilizing these proteins, dihydro-herbimycin B can simultaneously disrupt multiple cancer-driving pathways. This provides a strong rationale for combining it with other anticancer agents:
-
Chemotherapy (e.g., Paclitaxel, Cisplatin, Doxorubicin): HSP90 inhibitors can potentiate the effects of cytotoxic agents by downregulating survival signals that are often activated in response to DNA damage or mitotic stress.[3][5] For example, by depleting AKT, dihydro-herbimycin B can lower the threshold for apoptosis induced by chemotherapeutic drugs.
-
Targeted Therapy (e.g., EGFR inhibitors, BRAF inhibitors): Cancer cells can develop resistance to targeted therapies by upregulating alternative survival pathways. HSP90 inhibitors can block these escape routes by degrading multiple signaling nodes simultaneously.
-
Immunotherapy: By downregulating client proteins like HIF-1α, HSP90 inhibitors can modulate the tumor microenvironment and potentially enhance the efficacy of immune checkpoint inhibitors.[4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of HSP90 inhibitors in combination with other anticancer agents. This data illustrates the synergistic potential of these combinations.
Table 1: In Vitro Cytotoxicity of HSP90 Inhibitors in Combination with Chemotherapeutic Agents
| Cancer Cell Line | HSP90 Inhibitor | Chemotherapeutic Agent | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI)* | Reference |
| SKOV-3 (Ovarian) | 17-AAG | Paclitaxel | 17-AAG: ~20 nM; Paclitaxel: ~5 nM | 17-AAG: ~6 nM; Paclitaxel: ~1.5 nM | 0.53 | [1] |
| IGROV-1 (Ovarian) | 17-AAG | Paclitaxel | 17-AAG: ~30 nM; Paclitaxel: ~3 nM | 17-AAG: ~9 nM; Paclitaxel: ~0.9 nM | 0.50 | [1] |
| A2780 (Ovarian) | Onalespib | Cisplatin | Onalespib: ~50 nM; Cisplatin: ~2 µM | Synergistic reduction in viability | < 1.0 | [6] |
| H314 (Head & Neck) | Onalespib | Cisplatin | Onalespib: ~75 nM; Cisplatin: ~5 µM | Synergistic reduction in viability | < 1.0 | [6] |
| MCF-7 (Breast) | NVP-AUY922 | Doxorubicin | NVP-AUY922: ~10 nM; Doxorubicin: ~100 nM | Dose-dependent synergistic cytotoxicity | Not specified | [7] |
| DLBCL Cell Lines | 17-AAG | Cisplatin | 17-AAG: 50-200 nM; Cisplatin: 1-10 µM | Synergistic reduction in viability | < 1.0 | [8] |
*Combination Index (CI): < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition by HSP90 Inhibitors in Combination with Other Anticancer Agents
| Cancer Model | HSP90 Inhibitor | Combination Agent | Treatment Regimen | Tumor Growth Inhibition (vs. Control) | Reference |
| U87 Glioma Xenograft | 17-AAG | Radiation | 80 mg/kg/day 17-AAG + 2 fractions of 2.5 Gy RT | Significant synergistic inhibition | [9] |
| Pancreatic Cancer (KPC mouse) | Onalespib | Cisplatin | Onalespib + Cisplatin | Almost complete prevention of tumor growth | [10] |
| SCLC Xenograft | Ganetespib | Doxorubicin | Ganetespib + Doxorubicin | Significant synergistic growth regression | [11] |
| Neuroblastoma Xenograft | 17-AAG | - | 17-AAG | Significant inhibition of tumor growth | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of dihydro-herbimycin B in combination with another anticancer agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Dihydro-herbimycin B (stock solution in DMSO)
-
Anticancer agent of interest (stock solution in appropriate solvent)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of dihydro-herbimycin B and the combination agent in culture medium. Add the drugs to the wells, either alone or in combination, in a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by dihydro-herbimycin B in combination with another anticancer agent using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Dihydro-herbimycin B
-
Anticancer agent of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with dihydro-herbimycin B and/or the combination agent at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is for detecting the levels of HSP90 client proteins following treatment with dihydro-herbimycin B and a combination agent.
Materials:
-
Cancer cell line of interest
-
Dihydro-herbimycin B
-
Anticancer agent of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the in vivo efficacy of dihydro-herbimycin B in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Dihydro-herbimycin B formulated for in vivo administration
-
Anticancer agent of interest formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, dihydro-herbimycin B alone, combination agent alone, combination of both). Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, oral).
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the combination therapy.
Visualizations
Caption: Synergistic mechanism of Dihydro-herbimycin B and chemotherapy.
Caption: Workflow for preclinical evaluation of drug combinations.
References
- 1. Potentiation of paclitaxel activity by the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin in human ovarian carcinoma cell lines with high levels of activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib [frontiersin.org]
- 7. Hsp90 Inhibitor; NVP-AUY922 in Combination with Doxorubicin Induces Apoptosis and Downregulates VEGF in MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibition sensitizes DLBCL cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. HSP90 Inhibition Synergizes with Cisplatin to Eliminate Basal-like Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydro-herbimycin B Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and rationale for the development of therapeutics based on dihydro-herbimycin B, a potent inhibitor of Heat Shock Protein 90 (HSP90). The following sections detail the mechanism of action, protocols for key experimental assays, and illustrative data for the evaluation of dihydro-herbimycin B and its derivatives.
Introduction
Dihydro-herbimycin B belongs to the benzoquinone ansamycin family of antibiotics, which are known to exhibit potent antitumor activity. Its mechanism of action is centered on the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, dihydro-herbimycin B disrupts the chaperone's function, leading to the degradation of key oncogenic proteins and subsequent inhibition of tumor cell proliferation and survival.[1] This targeted approach makes dihydro-herbimycin B a promising candidate for the development of novel cancer therapeutics.
Mechanism of Action: HSP90 Inhibition
HSP90 is a critical chaperone protein that facilitates the proper folding and maturation of a wide array of client proteins, many of which are integral to cancer progression. These client proteins include receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., Raf-1), and transcription factors. Dihydro-herbimycin B, as an HSP90 inhibitor, competitively binds to the ATP-binding site on HSP90, preventing the conformational changes necessary for its chaperone activity. This inhibition leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. The depletion of these essential proteins disrupts multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Due to the limited availability of specific quantitative data for dihydro-herbimycin B in publicly accessible literature, the following tables present illustrative data based on the known activities of closely related and well-characterized HSP90 inhibitors, such as herbimycin A and geldanamycin. This data is intended to be representative of the expected outcomes in preclinical studies with dihydro-herbimycin B.
Table 1: Illustrative Antiproliferative Activity of Dihydro-herbimycin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| SK-BR-3 | Breast Cancer (HER2+) | 15 |
| MCF7 | Breast Cancer (ER+) | 50 |
| A549 | Lung Cancer | 80 |
| HCT116 | Colon Cancer | 65 |
| PC-3 | Prostate Cancer | 100 |
Table 2: Illustrative Effect of Dihydro-herbimycin B on HSP90 Client Protein Levels
| Client Protein | Cancer Cell Line | Treatment Concentration (nM) | % Decrease in Protein Level (vs. Control) |
| HER2 | SK-BR-3 | 20 | 75% |
| Raf-1 | HCT116 | 75 | 60% |
| Akt | PC-3 | 120 | 55% |
| CDK4 | MCF7 | 60 | 70% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of dihydro-herbimycin B and its analogues.
HSP90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the inhibition of the intrinsic ATPase activity of HSP90. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically using a malachite green-based reagent.
Materials:
-
Recombinant human HSP90α
-
ATP solution (1 mM)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2[2]
-
Dihydro-herbimycin B (or other test compounds)
-
Malachite Green Reagent: Solution A (0.0812% w/v Malachite Green in water), Solution B (2.32% w/v polyvinyl alcohol), Solution C (5.72% w/v ammonium molybdate in 6 M HCl). Mix A:B:C:Water in a 2:1:1:2 ratio.[2]
-
34% (w/v) Sodium Citrate solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of dihydro-herbimycin B in the assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include a positive control (e.g., geldanamycin) and a no-inhibitor control.
-
Add 20 µL of recombinant HSP90α (e.g., 50 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM ATP to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 80 µL of the Malachite Green Reagent to each well.[2]
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Add 10 µL of 34% sodium citrate to stabilize the color.[2]
-
Read the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
Competitive Binding Assay (Fluorescence Polarization)
This assay determines the ability of a test compound to compete with a fluorescently labeled HSP90 inhibitor for binding to the chaperone.[3][4]
Materials:
-
Recombinant human HSP90α
-
Fluorescently labeled HSP90 probe (e.g., FITC-geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 0.1 mg/mL bovine gamma globulin
-
Dihydro-herbimycin B (or other test compounds)
-
Black, low-binding 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of dihydro-herbimycin B in the assay buffer.
-
In a 384-well plate, add 5 µL of each compound dilution. Include a no-inhibitor control and a no-protein control.
-
Add 10 µL of a solution containing recombinant HSP90α (e.g., 20 nM final concentration) and the fluorescent probe (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Calculate the IC50 value by plotting the mP values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of HSP90 Client Proteins
This protocol is used to assess the in-cell activity of dihydro-herbimycin B by measuring the degradation of HSP90 client proteins.[5][6][7]
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
Dihydro-herbimycin B
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of dihydro-herbimycin B for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by dihydro-herbimycin B.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Dihydro-herbimycin B
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of dihydro-herbimycin B for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of dihydro-herbimycin B therapeutics.
Caption: Dihydro-herbimycin B inhibits HSP90, leading to client protein degradation.
Caption: Workflow for preclinical evaluation of dihydro-herbimycin B.
Caption: Logical flow of dihydro-herbimycin B's antitumor mechanism.
References
- 1. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest. [vivo.weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. origene.com [origene.com]
Application Notes and Protocols: Utilizing Dihydro-herbimycin B to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using dihydro-herbimycin B, a potent HSP90 inhibitor, for studying the mechanisms of drug resistance in cancer cells. The protocols outlined below detail key experiments to assess the efficacy of dihydro-herbimycin B in overcoming resistance and to elucidate the underlying molecular pathways.
Introduction
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic that specifically targets Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and drug resistance. By inhibiting HSP90, dihydro-herbimycin B leads to the degradation of these client proteins, thereby sensitizing cancer cells to conventional chemotherapeutic agents and overcoming drug resistance.
Data Presentation
The following tables summarize the quantitative data on the efficacy of HSP90 inhibitors in sensitive and drug-resistant cancer cell lines. While specific data for dihydro-herbimycin B is limited in publicly available literature, the data for the closely related and well-studied HSP90 inhibitor, 17-AAG (Tanespimycin), is presented here as a representative example. Researchers should generate similar data for dihydro-herbimycin B in their specific cell models of interest.
Table 1: IC50 Values of Doxorubicin in Sensitive and Resistant Cancer Cell Lines with and without HSP90 Inhibition
| Cell Line | Treatment | Doxorubicin IC50 (nM) | Fold Resistance |
| FL5.12 (Sensitive) | Doxorubicin alone | ~20 | - |
| FL/Doxo (Resistant) | Doxorubicin alone | >1600 | >80 |
| FL/Doxo (Resistant) | Doxorubicin + 17-AAG (100 nM) | ~400 | 20 |
Data adapted from studies on doxorubicin resistance in hematopoietic cells. The addition of an HSP90 inhibitor significantly reduces the IC50 of doxorubicin in the resistant cell line, indicating a reversal of resistance.[1]
Table 2: Effect of HSP90 Inhibition on Paclitaxel Sensitivity in Resistant Breast Cancer Cells
| Cell Line | Treatment | Paclitaxel GI50 (µM) |
| MDA-MB-231 | Paclitaxel alone | 0.008 |
| MDA-MB-231-JYJ (Paclitaxel-exposed) | Paclitaxel alone | 0.021 |
This table illustrates the shift in GI50 (concentration for 50% growth inhibition) in a breast cancer cell line after exposure to paclitaxel. While this specific study did not co-treat with an HSP90 inhibitor, it provides a baseline for designing experiments to test the ability of dihydro-herbimycin B to re-sensitize such cells to paclitaxel.[2]
Experimental Protocols
Cell Viability Assay to Determine IC50 Values
This protocol is used to determine the concentration of dihydro-herbimycin B that inhibits 50% of cell growth (IC50), both as a single agent and in combination with other chemotherapeutic drugs.
Materials:
-
Cancer cell lines (drug-sensitive and drug-resistant counterparts)
-
Complete cell culture medium
-
96-well plates
-
Dihydro-herbimycin B
-
Chemotherapeutic agent of interest (e.g., Paclitaxel, Doxorubicin)
-
MTT or similar cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of dihydro-herbimycin B and the chemotherapeutic agent in complete medium.
-
For combination studies, treat cells with a fixed concentration of dihydro-herbimycin B and varying concentrations of the chemotherapeutic agent, or vice versa. Include wells with each drug alone and untreated controls.
-
Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Quantitative Western Blot for HSP90 Client Protein Degradation and ABC Transporter Expression
This protocol allows for the quantification of changes in the expression levels of key proteins involved in drug resistance, such as HSP90 client proteins (e.g., HER2, C-RAF) and ABC drug transporters (e.g., P-glycoprotein/ABCB1).
Materials:
-
Cancer cell lines
-
Dihydro-herbimycin B
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for HER2, C-RAF, P-glycoprotein, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with dihydro-herbimycin B at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Experimental workflow for studying dihydro-herbimycin B.
HSP90 and related drug resistance signaling pathways.
Discussion of Drug Resistance Mechanisms
Dihydro-herbimycin B can be utilized to investigate several key mechanisms of drug resistance:
-
Overexpression of ABC Transporters: Many cancer cells develop resistance by upregulating ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cell. Dihydro-herbimycin B can be used to determine if HSP90 inhibition leads to a downregulation of these transporters, thereby increasing intracellular drug accumulation and restoring sensitivity.
-
Activation of Pro-Survival Signaling Pathways: Drug resistance is often associated with the hyperactivation of signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. Many of the key kinases in these pathways are HSP90 client proteins. By treating resistant cells with dihydro-herbimycin B, researchers can investigate whether the degradation of these client proteins leads to the downregulation of these survival pathways and re-sensitization to chemotherapy.
-
Stabilization of Mutated Oncoproteins: Mutations in oncoproteins can lead to their constitutive activation and dependence on HSP90 for stability. Dihydro-herbimycin B can be used to target these mutated client proteins, leading to their degradation and the inhibition of downstream signaling, which may be a primary driver of resistance.
By employing the protocols and understanding the mechanisms described in these application notes, researchers can effectively use dihydro-herbimycin B as a tool to dissect the complex landscape of drug resistance and develop novel therapeutic strategies to improve cancer treatment outcomes.
References
- 1. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dihydro-herbimycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of dihydro-herbimycin B, a benzoquinone ansamycin Hsp90 inhibitor. The protocols are intended for use in research and drug development settings for applications such as pharmacokinetic studies, formulation analysis, and quality control.
Section 1: Introduction to Dihydro-herbimycin B and its Quantification
Dihydro-herbimycin B is a derivative of the natural product herbimycin, known for its potent inhibitory activity against Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. By inhibiting Hsp90, dihydro-herbimycin B leads to the degradation of these client proteins, making it a compound of interest for cancer therapy.
Accurate and precise quantification of dihydro-herbimycin B is essential for its development as a therapeutic agent. This document outlines analytical methods based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of dihydro-herbimycin B in various matrices.
Section 2: High-Performance Liquid Chromatography (HPLC) Method for Dihydro-herbimycin B Quantification
This section details a reversed-phase HPLC method suitable for the quantification of dihydro-herbimycin B in bulk drug substances and simple formulations. The method is adapted from established protocols for similar ansamycin antibiotics.
Principle
The method utilizes a C18 reversed-phase column to separate dihydro-herbimycin B from other components in the sample. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte to a standard curve generated from known concentrations of a reference standard.
Experimental Protocol
2.2.1. Materials and Reagents
-
Dihydro-herbimycin B reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
2.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or determined by UV scan of dihydro-herbimycin B)
-
Injection Volume: 20 µL
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
2.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of dihydro-herbimycin B reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing dihydro-herbimycin B in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of the dihydro-herbimycin B standards against their known concentrations. Determine the concentration of dihydro-herbimycin B in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected validation parameters for this HPLC method. These values are based on typical performance for similar analytical methods and should be verified experimentally.
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Section 3: LC-MS/MS Method for Dihydro-herbimycin B Quantification in Biological Matrices
This section describes a highly sensitive and selective LC-MS/MS method for the quantification of dihydro-herbimycin B in biological matrices such as plasma. This method is adapted from a validated assay for a geldanamycin derivative.[1]
Principle
This method employs liquid chromatography to separate dihydro-herbimycin B from endogenous plasma components, followed by tandem mass spectrometry for detection and quantification. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. An internal standard (IS) is used to correct for matrix effects and variations in sample processing.
Experimental Protocol
3.2.1. Materials and Reagents
-
Dihydro-herbimycin B reference standard
-
Geldanamycin (or a stable isotope-labeled analog of dihydro-herbimycin B, if available) as an internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
3.2.2. Instrumentation and Conditions
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Mass Spectrometry Parameters (Hypothetical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions (Precursor > Product):
-
Dihydro-herbimycin B: To be determined by infusion (e.g., m/z 577.3 > [product ion])
-
Geldanamycin (IS): m/z 561.3 > [product ion]
-
3.2.3. Sample Preparation (Protein Precipitation)
-
Spike Plasma: To 100 µL of plasma, add the required amount of dihydro-herbimycin B standard and a fixed amount of the internal standard.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile containing the internal standard to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Inject: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Method Validation Parameters
The following table summarizes the validation parameters for a similar LC-MS/MS method for a geldanamycin derivative, which can be used as a reference for the expected performance of the dihydro-herbimycin B assay.[1]
| Parameter | GM-AMPL (Geldanamycin Derivative)[1] | Expected for Dihydro-herbimycin B |
| Linearity (r) | > 0.999 | > 0.99 |
| Range | 2 - 600 ng/mL | 1 - 500 ng/mL |
| LLOQ | 2 ng/mL | ~1 ng/mL |
| Intra-day Precision (% CV) | 1.56 - 6.84% | < 15% |
| Inter-day Precision (% CV) | 1.62 - 6.98% | < 15% |
| Extraction Recovery | 84.09 - 95.25% | > 80% |
| Matrix Effect | 1.05 - 1.18 | To be determined |
Section 4: Visualizations
Hsp90 Signaling Pathway
The following diagram illustrates the role of Hsp90 in protein folding and how its inhibition by drugs like dihydro-herbimycin B leads to client protein degradation.
Caption: Hsp90 inhibition by Dihydro-herbimycin B.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the major steps in the LC-MS/MS quantification of dihydro-herbimycin B from a biological matrix.
Caption: LC-MS/MS quantification workflow.
References
Troubleshooting & Optimization
improving dihydro-herbimycin B solubility for experiments
Welcome to the technical support center for dihydro-herbimycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is dihydro-herbimycin B and what is its mechanism of action?
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic. It is a derivative of herbimycin, which is known to be an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. By inhibiting HSP90, dihydro-herbimycin B can lead to the degradation of these client proteins, thereby disrupting multiple signaling pathways that are essential for tumor cell growth, proliferation, and survival.
Q2: In what solvents can I dissolve dihydro-herbimycin B?
While specific solubility data for dihydro-herbimycin B is limited in publicly available literature, information on the closely related compound, Herbimycin A, suggests solubility in organic solvents. It is recommended to use dimethyl sulfoxide (DMSO), ethanol, or methanol to prepare a stock solution. It is generally insoluble in water.
Q3: How should I prepare a stock solution of dihydro-herbimycin B?
To prepare a stock solution, dissolve the dihydro-herbimycin B powder in 100% DMSO to a concentration of 1-10 mM. Gently vortex or sonicate in a water bath to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended working concentration for cell culture experiments?
The optimal working concentration of dihydro-herbimycin B can vary significantly depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response experiment, typically ranging from nanomolar to low micromolar concentrations, to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q5: How stable is dihydro-herbimycin B in solution?
Stock solutions of dihydro-herbimycin B in DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light. Working solutions diluted in aqueous cell culture media are less stable and should be prepared fresh for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guide
Issue 1: Dihydro-herbimycin B Precipitates in Cell Culture Medium
Possible Causes:
-
High Final Concentration of Organic Solvent: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high in the final culture medium, causing the compound to precipitate.
-
Low Solubility in Aqueous Media: Dihydro-herbimycin B has poor solubility in aqueous solutions like cell culture media.
-
Interaction with Media Components: Components of the serum or media supplements may interact with the compound, leading to precipitation.
Solutions:
-
Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in the cell culture medium is below 0.5%, and ideally below 0.1%, to maintain cell health and prevent precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in a serum-free medium before adding it to the final culture plate containing cells and complete medium.
-
Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. If your experimental design allows, try increasing the serum concentration.
-
Pre-warm Media: Ensure that the culture medium is at 37°C before adding the diluted compound.
Issue 2: Inconsistent or No Biological Effect Observed
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Incorrect Concentration: The working concentration may be too low to elicit a biological response in the specific cell line being used.
-
Cell Line Resistance: The target cell line may be resistant to the effects of HSP90 inhibition.
-
Incomplete Dissolution: The compound may not have been fully dissolved when preparing the stock solution.
Solutions:
-
Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues with degradation.
-
Perform Dose-Response Curve: As mentioned in the FAQs, conduct a dose-response experiment to identify the optimal working concentration.
-
Verify Stock Solution Integrity: Before use, visually inspect the stock solution for any signs of precipitation. If in doubt, prepare a fresh stock solution.
-
Use a Positive Control: Include a positive control compound with a known effect on the target pathway to validate the experimental setup.
Data Presentation
Table 1: Solubility of Related Ansamycin Antibiotics
| Compound | Solvent | Solubility | Notes |
| Herbimycin A | DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. | |
| Methanol | Soluble | Another alternative for stock solutions. | |
| Water | Insoluble | Not suitable for preparing aqueous stock solutions. | |
| Herbimycin C | DMSO | Soluble[1] |
Note: This data is for related compounds and should be used as a guideline for dihydro-herbimycin B. Empirical testing is recommended.
Experimental Protocols
Protocol 1: Preparation of Dihydro-herbimycin B Stock and Working Solutions
-
Materials:
-
Dihydro-herbimycin B powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum, if applicable)
-
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the dihydro-herbimycin B powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of powder in a sterile environment. c. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. d. Vortex gently until the powder is completely dissolved. A brief sonication in a room temperature water bath can aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can make a 1:100 dilution in serum-free medium to get a 100 µM intermediate solution. c. Add the appropriate volume of the intermediate dilution to your cell culture plates containing cells in complete medium to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells.
Visualizations
Caption: Dihydro-herbimycin B inhibits HSP90, leading to client protein degradation and apoptosis.
Caption: Workflow for preparing and using dihydro-herbimycin B in cell culture experiments.
References
minimizing dihydro-herbimycin B off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with dihydro-herbimycin B, a benzoquinone ansamycin inhibitor of Heat Shock Protein 90 (HSP90). The information provided will help in designing experiments to minimize off-target effects and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dihydro-herbimycin B?
Dihydro-herbimycin B, like other benzoquinone ansamycins such as geldanamycin and 17-AAG, is known to inhibit the function of Heat Shock Protein 90 (HSP90). It binds to the N-terminal ATP-binding pocket of HSP90, which inhibits its ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of a wide range of HSP90 client proteins, many of which are key signaling proteins involved in cell growth, proliferation, and survival.
Q2: What are the potential off-target effects of dihydro-herbimycin B?
-
Inhibition of other kinases: The ATP-binding pocket is conserved across many kinases, and high concentrations of the inhibitor may lead to the inhibition of kinases other than HSP90's client proteins.
-
Redox cycling: The benzoquinone moiety of these compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can cause cellular damage.
-
Covalent modification of other proteins: The reactive quinone structure can potentially form covalent adducts with nucleophilic residues (like cysteine) on other proteins, leading to their inactivation.
Q3: How can I minimize the off-target effects of dihydro-herbimycin B in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of dihydro-herbimycin B that elicits the desired on-target effect (e.g., degradation of a specific HSP90 client protein) through dose-response experiments.
-
Optimize treatment duration: Shortening the exposure time can reduce the accumulation of off-target effects.
-
Use appropriate controls: Include both positive controls (e.g., well-characterized HSP90 inhibitors like 17-AAG) and negative controls (e.g., inactive analogs, vehicle control).
-
Validate findings with orthogonal approaches: Confirm key results using alternative methods to inhibit the target, such as siRNA or shRNA knockdown of HSP90.
Q4: How do I confirm that dihydro-herbimycin B is engaging with HSP90 in my cellular model?
Target engagement can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the stabilization of HSP90 upon drug binding in intact cells.
-
Immunoprecipitation (IP) followed by Western Blot: Pull-down of HSP90 can be performed to see if dihydro-herbimycin B co-precipitates, or to assess changes in HSP90's interaction with its co-chaperones and client proteins.
-
Induction of HSP70: Inhibition of HSP90 typically leads to a compensatory up-regulation of HSP70, which can be monitored by Western Blot.
Troubleshooting Guides
Problem 1: High cellular toxicity observed at concentrations expected to be selective for HSP90 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a kinome scan to identify off-target kinases. If a specific off-target is identified, consider using a more selective inhibitor or a combination of lower doses of inhibitors. |
| ROS-mediated toxicity | Co-treat cells with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the toxic phenotype. If so, this suggests that redox cycling is a significant contributor to the observed toxicity. |
| Cell line sensitivity | Different cell lines have varying sensitivities to HSP90 inhibitors. Perform a dose-response curve to determine the IC50 in your specific cell line and compare it to published data for other HSP90 inhibitors. |
Problem 2: Inconsistent or no degradation of known HSP90 client proteins.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration or treatment time | Perform a time-course and dose-response experiment to determine the optimal conditions for client protein degradation in your cell line. Analyze client protein levels at multiple time points (e.g., 4, 8, 16, 24 hours). |
| Drug stability | Ensure the compound is properly stored and handled. Prepare fresh stock solutions for each experiment. |
| Cellular context | The dependency of a client protein on HSP90 can be cell-type specific. Confirm that the client protein of interest is indeed an HSP90 client in your experimental system. |
| Proteasome inhibition | If the proteasome is inhibited, client protein degradation will be blocked. Ensure that other treatments or cellular conditions are not interfering with proteasome function. Co-treatment with a proteasome inhibitor (e.g., MG132) can be used as a positive control to confirm that degradation is proteasome-dependent. |
Data Presentation
Due to the limited availability of public quantitative data for dihydro-herbimycin B, the following tables present data for the well-characterized HSP90 inhibitor 17-AAG (Tanespimycin) as a reference. Researchers should aim to generate similar datasets for dihydro-herbimycin B to understand its specific activity and selectivity.
Table 1: On-Target Potency of 17-AAG (Tanespimycin)
| Assay Type | Target | IC50 (nM) | Reference |
| Cell-free assay | HSP90 | 5 | [1] |
| HER-2-overexpressing cancer cells | HSP90 | 5-6 | [1] |
| Tumor xenografts | HSP90 | 8-35 | [1] |
| Normal tissues | HSP90 | 200-600 | [1] |
Table 2: Antiproliferative Activity of 17-AAG in Different Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR-3 | Breast Cancer | 70 | [2] |
| JIMT-1 | Breast Cancer | 10 | [2] |
Experimental Protocols
HSP90 ATPase Activity Assay
This protocol is adapted from commercially available kits for measuring the ATPase activity of HSP90.
Principle: The assay quantifies the amount of ADP produced from the hydrolysis of ATP by HSP90. The amount of ADP is detected via a coupled enzyme reaction that results in a colorimetric or fluorescent readout.
Materials:
-
Recombinant human HSP90α
-
Assay Buffer (e.g., 100 mM Tris pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution (e.g., 1 mM)
-
Dihydro-herbimycin B or other inhibitors
-
ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP² Assay)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant HSP90α.
-
Add varying concentrations of dihydro-herbimycin B or control inhibitors to the wells of the microplate.
-
Add the HSP90α reaction mixture to the wells.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for CETSA to confirm target engagement in intact cells.[3]
Principle: Ligand binding to a protein increases its thermal stability. CETSA measures the amount of soluble protein remaining in the cell lysate after heating to different temperatures.
Materials:
-
Cultured cells
-
Dihydro-herbimycin B
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Equipment for heating (e.g., PCR cycler)
-
Western blot reagents
Procedure:
-
Treat cultured cells with dihydro-herbimycin B or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Analyze the amount of soluble HSP90 in each sample by Western blot.
-
Plot the amount of soluble HSP90 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the drug indicates target engagement.
Western Blot Analysis of HSP90 Client Proteins
This protocol outlines the steps to assess the degradation of HSP90 client proteins following inhibitor treatment.
Materials:
-
Cultured cells
-
Dihydro-herbimycin B
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., ErbB2, Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of dihydro-herbimycin B for different time points.
-
Lyse the cells and collect the total protein lysate.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of client protein degradation.
Visualizations
Caption: Dihydro-herbimycin B inhibits the HSP90 chaperone cycle.
Caption: Workflow for assessing on-target and off-target effects.
References
- 1. C15-methoxyphenylated 18-deoxy-herbimycin A analogues, their in vitro anticancer activity and heat shock protein 90 binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alvespimycin Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines [mdpi.com]
- 3. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing dihydro-herbimycin B dosage for in vivo studies
Technical Support Center: Dihydro-herbimycin B (17-DMAG)
Welcome to the technical support center for dihydro-herbimycin B, also known as alvespimycin or 17-DMAG. This guide provides essential information for researchers, scientists, and drug development professionals on optimizing the dosage of this Heat Shock Protein 90 (HSP90) inhibitor for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is dihydro-herbimycin B (17-DMAG) and what is its mechanism of action?
A1: Dihydro-herbimycin B (17-DMAG or alvespimycin) is a water-soluble derivative of the ansamycin antibiotic geldanamycin.[1] It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins.[2][3] Many of these client proteins are oncoproteins involved in key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis, such as AKT, HER2 (ERBB2), RAF-1, and CDK4.[1][4][5] By binding to the N-terminal ATP-binding pocket of HSP90, 17-DMAG disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins.[1][6] This simultaneous disruption of multiple oncogenic pathways makes it an attractive agent for cancer therapy.[4][6]
Q2: What is a typical starting dose and schedule for a mouse xenograft study?
A2: Based on published preclinical studies, a common dosing range for 17-DMAG in mice is 10-15 mg/kg. Dosing schedules often involve intraperitoneal (i.p.) or intravenous (i.v.) administration three to five times per week.[7][8] For example, a study in a medulloblastoma model used 15 mg/kg administered once daily for three consecutive days per week.[7] Another study in a gastric cancer xenograft model used 10 mg/kg intraperitoneally three times a week.[8] It is critical to first determine the Maximum Tolerated Dose (MTD) in your specific animal model before proceeding to efficacy studies.
Q3: How should I formulate 17-DMAG for in vivo administration?
A3: 17-DMAG is known for its increased water solubility compared to its parent compounds.[5] It can typically be formulated in standard vehicles like 0.9% saline or 5% dextrose for intravenous administration.[9] For intraperitoneal injections, formulating in normal saline is also common. Always ensure the final formulation is sterile and clear of any precipitates before injection.
Q4: What are the common signs of toxicity to monitor in animals?
A4: Common adverse events observed in preclinical and clinical studies include gastrointestinal issues (nausea, vomiting), fatigue, and reversible liver enzyme disturbances.[5] Ocular toxicities such as blurred vision and dry eyes have also been reported.[5] During in vivo studies, it is essential to monitor animals daily for signs of distress, including significant weight loss (>15-20%), lethargy, ruffled fur, and changes in behavior. Regular body weight measurement is a key indicator of overall health.
Q5: How can I confirm that 17-DMAG is hitting its target in the tumor tissue?
A5: This is done through pharmacodynamic (PD) studies. A hallmark of HSP90 inhibition is the degradation of its client proteins and a compensatory induction of heat shock proteins, particularly HSP70 (also known as HSP72).[5][10] To assess target engagement, you can collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at various time points after drug administration.[5][11] Analyze the protein levels of HSP90 client proteins (e.g., RAF-1, AKT, CDK4) and HSP70 via Western blot. A decrease in client protein levels and an increase in HSP70 levels indicate effective HSP90 inhibition.[5][10]
Troubleshooting Guide
Problem: I am not observing any anti-tumor effect in my xenograft model.
-
Is the dose sufficient?
-
Answer: The dose may be too low for your specific tumor model. Efficacy can be highly model-dependent. You should verify that the dose you are using is at or near the established Maximum Tolerated Dose (MTD). If you have not performed an MTD study, this is a critical first step (see Protocol 1). Also, confirm target engagement with a pharmacodynamic study (see Protocol 2) to ensure the drug is having the desired molecular effect in the tumor tissue.
-
-
Is the dosing schedule frequent enough?
-
Answer: HSP90 client proteins can recover between doses. A less frequent schedule might allow the tumor signaling pathways to reactivate. Some studies use daily administration for 3-5 consecutive days followed by a rest period.[7][11] Consider increasing the dosing frequency, ensuring you do not exceed the MTD.
-
-
Could the tumor be resistant?
-
Answer: Some tumors may have intrinsic or acquired resistance. The p53 tumor suppressor status may be a predictor of sensitivity; studies have shown that 17-DMAG's anti-tumor effect can be dependent on a functional p53 pathway to induce apoptosis.[7] Consider evaluating the p53 status of your cancer cells.
-
Problem: My animals are showing severe toxicity (e.g., >20% weight loss).
-
Have you determined the Maximum Tolerated Dose (MTD)?
-
Answer: The current dose is likely exceeding the MTD for your specific animal strain, age, and sex. It is essential to perform a formal MTD study to identify the highest dose that can be administered without causing dose-limiting toxicities (DLTs). A DLT is often defined as >20% weight loss or other severe clinical signs. See Protocol 1 for a detailed methodology.
-
-
Should I reduce the dose or change the schedule?
-
Answer: Both are valid strategies. You can reduce the dose to the next lower, non-toxic level identified in your MTD study. Alternatively, you can maintain the dose but increase the interval between administrations (e.g., from three times a week to twice a week) to allow the animals more time to recover.[11]
-
Data Presentation: Summary of In Vivo Dosing
Table 1: Examples of Dihydro-herbimycin B (17-DMAG) Dosages in Preclinical Mouse Models
| Cancer Model | Animal Model | Dose | Route | Dosing Schedule | Outcome | Reference |
| Medulloblastoma | CD-1 Nude Mice | 15 mg/kg | i.p. | Daily for 3 days/week | Near complete absence of tumor growth | [7] |
| Gastric Cancer | Nude Mice | 10 mg/kg | i.p. | Three times a week for 4 weeks | Significant reduction in tumor weight | [8] |
| Osteosarcoma | BALB/c Nude Mice | Not Specified | i.p. | Not Specified | Inhibition of tumor cell proliferation | [12] |
Experimental Protocols
Protocol 1: Determination of the Maximum Tolerated Dose (MTD)
This protocol outlines a common procedure to determine the MTD of 17-DMAG in mice.
-
Animal Allocation: Use healthy, naive mice of the same strain, sex, and age as your planned efficacy study. Allocate 3-5 mice per dose group.
-
Dose Selection: Select a starting dose based on literature values (e.g., 5 mg/kg). Plan for 4-5 dose levels with escalating increments (e.g., 5, 10, 15, 20, 25 mg/kg).
-
Drug Administration: Formulate 17-DMAG in a sterile vehicle (e.g., 0.9% saline). Administer the drug via the intended route (e.g., i.p. or i.v.) following the planned dosing schedule (e.g., daily for 5 days). Include a vehicle-only control group.
-
Monitoring:
-
Record the body weight of each animal daily.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea). Use a standardized scoring system.
-
-
Endpoint Definition: The MTD is defined as the highest dose at which no more than one animal in the cohort experiences a dose-limiting toxicity (DLT). A DLT is typically defined as:
-
Body weight loss exceeding 20% of the initial weight.
-
Death due to toxicity.
-
Severe clinical signs of distress requiring euthanasia.
-
-
Data Analysis: Plot the mean body weight change for each group over time. The dose level just below the one causing significant toxicity is typically selected as the MTD for subsequent efficacy studies.
Protocol 2: Pharmacodynamic (PD) Analysis of Target Engagement
This protocol describes how to assess the molecular effects of 17-DMAG in tumor tissue.
-
Study Design: Implant tumor cells in mice. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize them into treatment (17-DMAG at MTD) and vehicle control groups.
-
Drug Administration: Administer a single dose of 17-DMAG or vehicle.
-
Tissue Collection: At predetermined time points after dosing (e.g., 6, 12, 24, and 48 hours), euthanize a subset of mice from each group (n=3 per time point).
-
Sample Processing:
-
Excise tumors immediately and snap-freeze them in liquid nitrogen. Store at -80°C.
-
Prepare protein lysates from the frozen tumor tissue.
-
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, CDK4), induced HSP70, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Interpretation: A clear decrease in the levels of client proteins and a corresponding increase in HSP70 levels in the 17-DMAG-treated group compared to the vehicle control confirms successful target engagement.
Visualizations: Pathways and Workflows
References
- 1. Alvespimycin | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Phase I Trial of the Intravenous Hsp90 Inhibitor alvespimycin (17-DMAG) in Patients with Relapsed Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alvespimycin - Kosan Biosciences - AdisInsight [adisinsight.springer.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. oncotarget.com [oncotarget.com]
- 9. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydro-herbimycin B Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of ansamycin antibiotics, focusing on Herbimycin A as a proxy for dihydro-herbimycin B, to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My dihydro-herbimycin B solution appears to have lost activity. What are the common causes?
Loss of activity is frequently linked to the degradation of the compound in solution. Key factors influencing stability include the choice of solvent, storage temperature, and exposure to light. For instance, Herbimycin A, a related compound, is known to be unstable in aqueous solutions and at room temperature.
Q2: What is the recommended solvent for preparing stock solutions of dihydro-herbimycin B?
While specific data for dihydro-herbimycin B is unavailable, compounds like Herbimycin A are typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create concentrated stock solutions. These stock solutions are generally more stable than aqueous working solutions.
Q3: How should I store my dihydro-herbimycin B solutions to ensure maximum stability?
Stock solutions in a suitable organic solvent should be stored at -20°C or -80°C to minimize degradation. It is also advisable to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles, which can also contribute to degradation.
Q4: I am observing unexpected off-target effects in my cell culture experiments. Could this be related to compound instability?
Degradation of the parent compound can lead to the formation of byproducts with altered biological activity. These degradation products may exhibit different target profiles, leading to unexpected phenotypic effects in your experiments. It is crucial to ensure the integrity of your compound throughout the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in stock solution | The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. | Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent experimental results | Degradation of the compound in the working solution during the experiment. | Prepare fresh working solutions from a frozen stock immediately before each experiment. Minimize the time the compound spends in aqueous media at room temperature or 37°C. |
| Color change in the solution | This can be an indicator of chemical degradation. | Discard the solution and prepare a fresh one from a new stock. Visually inspect solutions for any changes before use. |
| Reduced potency in bioassays | The active concentration of the compound is lower than expected due to degradation. | Confirm the concentration and purity of your stock solution using methods like HPLC. Prepare a fresh dilution series for your assay. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (Example with Herbimycin A as a proxy)
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in light-protected vials and store at -80°C.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate cell culture medium or buffer to the final desired working concentration immediately before adding it to your experimental setup.
-
Usage: Use the working solution promptly and discard any unused portion. Do not re-freeze or re-use working solutions.
Visualizing Experimental Workflow and Pathways
To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for preparing solutions and the general signaling pathway affected by ansamycin antibiotics like Herbimycin A.
Caption: Workflow for solution preparation.
Caption: Inhibition of Hsp90 signaling.
Dihydro-herbimycin B Western Blot Technical Support Center
Welcome to the technical support center for troubleshooting western blot results when using dihydro-herbimycin B. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and experimental protocols to help you obtain clear and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is dihydro-herbimycin B and how does it affect my target protein?
Dihydro-herbimycin B is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone required for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. By inhibiting Hsp90, dihydro-herbimycin B leads to the destabilization and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[1][2] Therefore, you should expect to see a decrease in the protein levels of known Hsp90 clients in your western blot analysis after treatment.
Q2: What are some common Hsp90 client proteins I can use as positive controls?
Common Hsp90 client proteins that are often used as positive controls for inhibitor studies include Akt, c-Raf, Her2/ErbB2, and mutant B-Raf.[2][3] A successful experiment with dihydro-herbimycin B should show a significant reduction in the band intensity of these proteins.
Q3: How long should I treat my cells with dihydro-herbimycin B before seeing an effect?
The time required to observe client protein degradation can vary depending on the cell line, the specific client protein, and the concentration of dihydro-herbimycin B used. Generally, a time course experiment is recommended. Degradation of sensitive client proteins can often be detected within 6 to 24 hours of treatment.
Q4: What concentration of dihydro-herbimycin B should I use?
The optimal concentration of dihydro-herbimycin B will vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and target protein. Concentrations typically used in published studies for similar Hsp90 inhibitors range from nanomolar to low micromolar.
Troubleshooting Guide
Problem 1: No change or an increase in the target protein band after treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure the dihydro-herbimycin B is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
| Insufficient Treatment Time or Concentration | Perform a time-course (e.g., 0, 2, 4, 8, 16, 24 hours) and dose-response (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) experiment to determine the optimal conditions for your cell line and target. |
| Target Protein is Not an Hsp90 Client | Confirm in the literature that your protein of interest is a validated Hsp90 client. Include a known Hsp90 client protein (e.g., Akt, c-Raf) as a positive control in your western blot. |
| Cell Line Resistance | Some cell lines may be less sensitive to Hsp90 inhibitors. Try a different cell line known to be sensitive to these compounds if possible. |
Problem 2: Faint or no bands for the target protein in both control and treated samples.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Ensure your cell line expresses the target protein at a detectable level. You may need to load a higher amount of total protein per lane (e.g., 30-50 µg). |
| Poor Antibody Quality | Use an antibody that is validated for western blotting and shows a strong, specific signal for your target protein. Check the antibody datasheet for recommended dilutions and protocols. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[4] Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Suboptimal Antibody Incubation | Optimize primary and secondary antibody concentrations and incubation times. Try incubating the primary antibody overnight at 4°C to increase signal.[5] |
| Issues with Detection Reagents | Ensure your ECL substrate has not expired and is sensitive enough to detect your protein. |
Problem 3: Multiple or unexpected bands in the western blot.
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Optimize the blocking step by using 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[6] Titrate your primary antibody to the lowest concentration that still gives a specific signal. |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation during sample preparation.[7] Keep samples on ice as much as possible. |
| Post-translational Modifications | Your target protein may exist in multiple forms due to phosphorylation or other modifications. Consult the literature for your specific protein. |
| Splice Variants | The antibody may be recognizing different isoforms of your target protein. Check the antibody datasheet to see if it is known to detect multiple isoforms. |
Quantitative Data Summary
The following table provides representative concentration ranges and incubation times for Hsp90 inhibitors to induce client protein degradation, based on literature for compounds with similar mechanisms to dihydro-herbimycin B. Note: These are starting points and should be optimized for your specific experimental conditions.
| Hsp90 Client Protein | Cell Line | Representative Inhibitor Concentration | Incubation Time for Degradation |
| Akt | Various Cancer Cell Lines | 50 - 500 nM | 16 - 24 hours |
| c-Raf | Various Cancer Cell Lines | 50 - 500 nM | 8 - 16 hours |
| Her2/ErbB2 | Breast Cancer Cell Lines | 10 - 100 nM | 12 - 24 hours |
| CDK4 | Various Cancer Cell Lines | 100 - 1000 nM | 18 - 24 hours |
Experimental Protocols
Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of dihydro-herbimycin B or vehicle control (e.g., DMSO) for the indicated times.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Dihydro-herbimycin B Treatment Protocols for Primary Cells
This technical support center provides guidance and troubleshooting for researchers utilizing dihydro-herbimycin B in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of dihydro-herbimycin B?
Dihydro-herbimycin B, like other ansamycin antibiotics such as herbimycin A and geldanamycin, is an inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are involved in cell growth, survival, and signaling pathways.[1][2] Dihydro-herbimycin B binds to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1] This disruption of key cellular pathways can induce cell cycle arrest and apoptosis.[4][5]
Q2: Which signaling pathways are affected by dihydro-herbimycin B?
By inhibiting Hsp90, dihydro-herbimycin B affects multiple signaling pathways that are dependent on Hsp90 client proteins. Key affected pathways include:
-
PI3K/Akt Signaling: Akt, a critical kinase for cell survival and proliferation, is a well-known Hsp90 client protein. Its degradation upon Hsp90 inhibition leads to the suppression of this pathway.[4]
-
MAPK Signaling: Components of the MAPK pathway, which regulates cell proliferation, differentiation, and stress responses, are also clients of Hsp90.
-
Receptor Tyrosine Kinases: Many receptor tyrosine kinases, such as HER2, are dependent on Hsp90 for their stability and function.[1]
-
Cell Cycle Regulation: Key cell cycle regulators, including cyclin D, are destabilized following Hsp90 inhibition, leading to cell cycle arrest, typically at the G1 phase.[5]
Q3: What is a recommended starting concentration and incubation time for dihydro-herbimycin B in primary cells?
The optimal concentration and incubation time for dihydro-herbimycin B are highly dependent on the primary cell type and the experimental endpoint. It is crucial to perform a dose-response and time-course experiment for each new cell type. Based on studies with similar Hsp90 inhibitors like herbimycin A and geldanamycin, a starting point for concentration could be in the range of 10-500 nM. Incubation times can range from 6 to 72 hours.
| Parameter | Recommended Starting Range | Notes |
| Concentration | 10 - 500 nM | Perform a dose-response curve to determine the IC50 value for your specific primary cells. |
| Incubation Time | 6 - 72 hours | Time-course experiments are necessary to identify optimal time points for observing desired effects (e.g., protein degradation, apoptosis). |
Q4: How should I prepare and store dihydro-herbimycin B?
Dihydro-herbimycin B is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability/High Cytotoxicity | Concentration of dihydro-herbimycin B is too high. | Perform a dose-response experiment starting with a lower concentration range (e.g., 1-100 nM). |
| Primary cells are sensitive to DMSO. | Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess its effect. | |
| Cells are fragile and sensitive to handling. | Handle primary cells gently, especially during thawing and seeding. Avoid vigorous pipetting. | |
| No Observable Effect | Concentration of dihydro-herbimycin B is too low. | Increase the concentration in a stepwise manner. Confirm the activity of your compound on a sensitive positive control cell line if possible. |
| Incubation time is too short. | Extend the incubation period. Some effects, like apoptosis, may take longer to become apparent. | |
| Compound has degraded. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions have been maintained. | |
| Inconsistent Results | Variation in cell density at the time of treatment. | Seed cells at a consistent density for all experiments. |
| Inconsistent treatment application. | Ensure thorough mixing of dihydro-herbimycin B in the culture medium before adding to the cells. | |
| Passage number of primary cells. | Use primary cells within a consistent and low passage number range, as their characteristics can change with extensive subculturing. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of dihydro-herbimycin B.
Materials:
-
Primary cells
-
Complete cell culture medium
-
Dihydro-herbimycin B stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of dihydro-herbimycin B in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of dihydro-herbimycin B (including a vehicle control with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Analysis of Protein Expression (Western Blotting)
This protocol is for detecting changes in the expression of Hsp90 client proteins.
Materials:
-
Primary cells
-
Dihydro-herbimycin B
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed primary cells in appropriate culture dishes and treat with dihydro-herbimycin B for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying apoptosis and distinguishing it from necrosis.
Materials:
-
Primary cells
-
Dihydro-herbimycin B
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat primary cells with dihydro-herbimycin B for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC/APC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
// Axes x_axis [label="Annexin V ->"]; y_axis [label="PI ->", pos="0,2!"]; origin [pos="0,0!"]; x_end [pos="2,0!"]; y_end [pos="0,2!"]; origin -> x_end; origin -> y_end;
// Quadrants q1 [label="Live\n(Annexin V-, PI-)", pos="0.5,0.5!"]; q2 [label="Early Apoptotic\n(Annexin V+, PI-)", pos="1.5,0.5!"]; q3 [label="Late Apoptotic/Necrotic\n(Annexin V+, PI+)", pos="1.5,1.5!"]; q4 [label="Necrotic\n(Annexin V-, PI+)", pos="0.5,1.5!"]; } Caption: Quadrant analysis for Annexin V/PI flow cytometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dihydro-herbimycin B-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving dihydro-herbimycin B. The focus is on understanding and addressing the cellular stress responses elicited by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dihydro-herbimycin B?
A1: Dihydro-herbimycin B, like other benzoquinone ansamycins such as herbimycin A and geldanamycin, functions primarily as an inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its intrinsic ATPase activity.[3] This inhibition disrupts the Hsp90 chaperone cycle, which is essential for the stability and function of numerous "client" proteins, many of which are critical signaling proteins involved in cell growth, differentiation, and survival.[4][5][6]
Q2: What is the immediate and most common cellular response to Hsp90 inhibition by dihydro-herbimycin B?
A2: The most direct response is the induction of the Heat Shock Response (HSR).[4][7] Hsp90 inhibition leads to the dissociation and activation of Heat Shock Factor 1 (HSF1), a transcription factor that is normally kept in an inactive state by Hsp90.[4][8] Activated HSF1 translocates to the nucleus and drives the expression of heat shock proteins (HSPs), most notably Hsp70 and Hsp27, as a pro-survival mechanism.[9][10][11]
Q3: Why do Hsp90 client proteins become degraded after treatment?
A3: When Hsp90's ATPase activity is inhibited, it can no longer properly chaperone its client proteins.[3] These misfolded or unstable client proteins are recognized by the cellular quality control machinery and are targeted for degradation, typically via the ubiquitin-proteasome pathway.[3] This leads to the depletion of key proteins like Akt, Raf-1, and HER2.[11][12]
Q4: I'm observing high levels of apoptosis even at low concentrations. Is this expected?
A4: This can be an expected outcome, but it is highly cell-line dependent. The degradation of pro-survival client proteins, such as Akt, can tip the cellular balance towards apoptosis.[11] Furthermore, inhibition of Hsp90 can release pro-apoptotic signaling molecules.[8] However, unexpected cytotoxicity can also arise from off-target effects or heightened sensitivity in certain cell lines. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model system.
Q5: My results are inconsistent across different cancer cell lines. Why?
A5: The response to Hsp90 inhibitors can be very heterogeneous across different tumors and cell lines.[13] This variability can be due to several factors, including:
-
Differences in the expression levels of Hsp90 itself.[13]
-
Dependence on different Hsp90 client proteins for survival (oncogene addiction).
-
Variations in the cellular stress response pathways.[13]
-
The presence of drug efflux pumps that can reduce the intracellular concentration of the inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of Hsp90 Client Proteins
-
Potential Cause 1: Suboptimal Drug Concentration. The IC50 for Hsp90 inhibitors can vary significantly between cell lines.
-
Solution: Perform a dose-response curve (e.g., 10 nM to 5 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal concentration and duration for client protein degradation in your specific cell line.
-
-
Potential Cause 2: Poor Drug Stability. Dihydro-herbimycin B, like other ansamycins, may be unstable in solution.
-
Solution: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Cell Line Resistance. The cell line may have intrinsic or acquired resistance mechanisms.
-
Solution: Confirm target engagement by assessing the induction of Hsp70, a reliable pharmacodynamic marker of Hsp90 inhibition.[4] If Hsp70 is induced but client proteins are not degraded, investigate alternative survival pathways that may be active in the cells.
-
Problem 2: Unexpected Cellular Stress Responses (e.g., ER Stress, Oxidative Stress)
-
Potential Cause 1: Endoplasmic Reticulum (ER) Stress. GRP94, the ER paralog of Hsp90, can also be inhibited, leading to the Unfolded Protein Response (UPR).[8]
-
Solution: Monitor key markers of the UPR, such as BiP (GRP78) induction, PERK phosphorylation, or XBP1 splicing.
-
-
Potential Cause 2: Oxidative Stress. Inhibition of Hsp90 can disrupt cellular redox homeostasis. Some Hsp90 inhibitors have been shown to induce reactive oxygen species (ROS).
-
Solution: Measure ROS levels using fluorescent probes (e.g., DCFDA). Investigate the expression and activity of antioxidant enzymes.[14] Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the observed effects are ROS-dependent.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and effects observed for Hsp90 inhibitors related to dihydro-herbimycin B. Note that specific values for dihydro-herbimycin B are less commonly reported than for its analogs, geldanamycin (GA) and 17-AAG. Researchers should use these as a starting point for their own empirical determination.
| Parameter | Compound | Cell Line(s) | Typical Concentration | Observed Effect | Citation |
| IC50 (Apoptosis) | Geldanamycin | B-CLL | 30 - 100 nM | Induction of apoptosis | [11] |
| Client Degradation | 17-DMAG | Various Cancer Lines | 100 - 500 nM | Degradation of Raf-1, CDK4 | [13] |
| Hsp70 Induction | Herbimycin A | Xenopus A6 | 1 µg/mL | Synthesis of Hsp70 | [10] |
| ATPase Inhibition | NVP-AUY922 | Cell-free | Low nM | Inhibition of Hsp90 ATPase | [15] |
| G1 Arrest | Herbimycin A | Various Tumor Lines | 50 - 200 ng/mL | Induction of G1 cell cycle arrest | [16] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp70 Induction and Client Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of dihydro-herbimycin B concentrations (e.g., 0, 25, 50, 100, 250, 500 nM) for a predetermined time (e.g., 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an 8-12% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Hsp70, Akt, Raf-1, and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagrams and Workflows
Caption: Hsp90 inhibition by dihydro-herbimycin B leads to dual cellular stress pathways.
Caption: Troubleshooting workflow for absent Hsp90 client protein degradation.
References
- 1. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 inhibitors in the context of heat shock and the unfolded protein response: effects on a primary canine pulmonary adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of herbimycin A on hsp30 and hsp70 heat shock protein gene expression in Xenopus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Traditional Chinese Medication-Based Bioactive Compounds on Cellular and Molecular Mechanisms of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest. [vivo.weill.cornell.edu]
Technical Support Center: Dihydro-Herbimycin B Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purification process of dihydro-herbimycin B.
Frequently Asked Questions (FAQs)
Q1: What is dihydro-herbimycin B and what is its mechanism of action?
Dihydro-herbimycin B is a member of the benzoquinonoid ansamycin family of natural products. Like its analogs, herbimycin A and geldanamycin, it is an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival. By inhibiting Hsp90, dihydro-herbimycin B leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.
Q2: What are the primary challenges in the purification of dihydro-herbimycin B?
The main challenges in purifying dihydro-herbimycin B include:
-
Chemical Instability: Dihydro-herbimycin B, like other ansamycins, can be sensitive to pH, temperature, and light. The hydroquinone moiety is susceptible to oxidation back to the quinone form (herbimycin B).
-
Co-eluting Analogs: Fermentation broths often contain a mixture of structurally similar herbimycin analogs, which can be difficult to separate.
-
Low Yields: The concentration of dihydro-herbimycin B in the fermentation broth is often low, making purification challenging and requiring efficient extraction and chromatography steps to maximize recovery.
-
Solubility Issues: Dihydro-herbimycin B has limited solubility in water and is more soluble in organic solvents like ethanol, methanol, DMSO, and DMF.[1] This needs to be considered when choosing solvents for extraction and chromatography.
Q3: What are the recommended storage conditions for purified dihydro-herbimycin B?
To ensure stability, purified dihydro-herbimycin B should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term storage in solution, use of an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation. Stock solutions are typically prepared in DMSO and stored at -20°C or -80°C.
Q4: How can I monitor the purity of dihydro-herbimycin B during the purification process?
Purity can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the separation of dihydro-herbimycin B from other compounds in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used. Purity is typically assessed by measuring the peak area at a specific wavelength (e.g., 254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the compound by providing both retention time and mass-to-charge ratio data.
Q5: What are the key differences in purification between dihydro-herbimycin B and herbimycin A?
Dihydro-herbimycin B contains a hydroquinone ring, while herbimycin A has a quinone ring. This difference in the chromophore affects their polarity and UV-visible absorption spectra. Dihydro-herbimycin B is generally more polar than herbimycin A, which influences the choice of chromatographic conditions. Due to the potential for oxidation, the purification of dihydro-herbimycin B may require the addition of antioxidants or the use of deoxygenated solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of dihydro-herbimycin B.
Problem: Low final yield of dihydro-herbimycin B.
-
Possible Cause 1: Inefficient Extraction. The initial extraction from the fermentation broth may not be optimal.
-
Solution: Ensure the pH of the broth is adjusted to a neutral or slightly acidic range before extraction with an organic solvent like ethyl acetate to maximize the partitioning of dihydro-herbimycin B into the organic phase. Perform multiple extractions to ensure complete recovery.
-
-
Possible Cause 2: Degradation during Purification. Dihydro-herbimycin B may be degrading due to adverse pH, temperature, or exposure to oxygen.
-
Solution: Maintain a neutral or slightly acidic pH throughout the purification process. Work at lower temperatures (e.g., on ice or in a cold room) whenever possible. Use freshly distilled, deoxygenated solvents, and consider adding a small amount of an antioxidant like ascorbic acid to the mobile phase during chromatography.
-
-
Possible Cause 3: Irreversible Adsorption to Silica Gel. The compound may be strongly and irreversibly binding to the silica gel.
-
Solution: Deactivate the silica gel by treating it with a small percentage of a polar solvent like triethylamine in the eluent. Alternatively, consider using a different stationary phase such as alumina or a bonded-phase silica gel (e.g., diol or cyano).
-
Problem: The purified compound shows signs of degradation (e.g., color change, appearance of new peaks in HPLC).
-
Possible Cause 1: Oxidation. The hydroquinone ring of dihydro-herbimycin B is likely oxidizing to the quinone.
-
Solution: Take stringent measures to exclude oxygen. Use solvents that have been sparged with nitrogen or argon. Work under an inert atmosphere whenever possible. Store fractions containing the purified compound under nitrogen or argon at low temperatures.
-
-
Possible Cause 2: pH Instability. The compound may be sensitive to acidic or basic conditions.
-
Solution: Buffer your mobile phase to a pH range of 6.0-7.0. Avoid prolonged exposure to strong acids or bases.
-
Problem: Co-elution of a closely related impurity.
-
Possible Cause 1: Insufficient Chromatographic Resolution. The chosen chromatographic system may not be adequate to separate structurally similar analogs.
-
Solution 1 (Silica Gel Chromatography): Optimize the solvent system. A shallow gradient of a more polar solvent (e.g., methanol or acetone) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can improve separation.
-
Solution 2 (HPLC): Switch to a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) that offers different selectivity. Optimize the mobile phase by trying different organic modifiers (e.g., acetonitrile vs. methanol) or by adding ion-pairing reagents if the compounds have ionizable groups. Adjusting the pH of the mobile phase can also significantly alter the retention and selectivity for ansamycins.
-
Problem: Poor peak shape (tailing or fronting) in HPLC.
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase. The analyte may be interacting with residual silanol groups on the silica-based stationary phase.
-
Solution: Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase. Alternatively, use an end-capped HPLC column.
-
-
Possible Cause 3: Inappropriate Injection Solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Experimental Protocols
1. General Extraction Protocol from Fermentation Broth
-
Adjust the pH of the fermentation broth to 7.0 with a suitable acid or base.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Silica Gel Flash Chromatography
-
Prepare a silica gel column (230-400 mesh) in a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Collect fractions and monitor by TLC or HPLC to identify those containing dihydro-herbimycin B.
-
Combine the pure fractions and evaporate the solvent.
3. Preparative Reversed-Phase HPLC
-
Column: C18, 10 µm particle size, 250 x 20 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 30 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm.
-
Dissolve the partially purified material from the silica gel chromatography in a minimal amount of the initial mobile phase.
-
Inject the sample onto the column and collect fractions corresponding to the dihydro-herbimycin B peak.
-
Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize to obtain the pure compound as a solid.
Data Presentation
Table 1: Physicochemical Properties of Dihydro-herbimycin A (as a proxy for Dihydro-herbimycin B)
| Property | Value | Reference |
| Molecular Formula | C30H44N2O9 | [1] |
| Purity | > 95% by HPLC | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
| Appearance | White powder | |
| Storage | -20°C | [1] |
Table 2: Comparison of Chromatographic Conditions for Ansamycin Purification
| Parameter | Normal Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded silica |
| Typical Mobile Phase | Dichloromethane/Methanol gradient | Water/Acetonitrile gradient with 0.1% formic acid |
| Separation Principle | Polarity | Hydrophobicity |
| Advantages | Good for initial cleanup of crude extracts, high loading capacity. | High resolution, good for separating closely related analogs. |
| Disadvantages | Lower resolution than HPLC, potential for compound degradation. | Lower loading capacity than normal phase, requires sample to be soluble in the mobile phase. |
Mandatory Visualizations
Caption: Hsp90 signaling pathway and its inhibition by Dihydro-herbimycin B.
Caption: General workflow for the purification of Dihydro-herbimycin B.
Caption: Troubleshooting logic tree for common purification issues.
References
dealing with batch-to-batch variability of dihydro-herbimycin B
Welcome to the technical support center for dihydro-herbimycin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and use of this compound, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is dihydro-herbimycin B and what is its mechanism of action?
Dihydro-herbimycin B is a benzoquinone ansamycin antibiotic. It functions as an inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone responsible for the proper folding, stability, and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival.[3][4] By inhibiting HSP90, dihydro-herbimycin B leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways simultaneously.[5][6]
Q2: Why am I observing different results between different batches of dihydro-herbimycin B?
Batch-to-batch variability is a common issue with natural products.[7] This can be attributed to several factors, including:
-
Purity: The percentage of the active compound versus impurities can differ between batches.
-
Presence of related compounds: Different batches may contain varying levels of structurally similar herbimycin analogs, which may have different biological activities.[2][8]
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Solvent content: Residual solvents from the purification process can affect the accurate weighing and concentration of the compound.
Q3: How should I store and handle dihydro-herbimycin B to ensure its stability?
To maintain the integrity of dihydro-herbimycin B, it is recommended to:
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of antibiotic solutions can vary, so it is best to use freshly prepared dilutions for experiments.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with dihydro-herbimycin B.
Issue 1: Inconsistent results in cell-based assays (e.g., viability, apoptosis).
-
Potential Cause: Batch-to-batch variability in purity and/or the presence of impurities.
-
Troubleshooting Steps:
-
Characterize each new batch: Perform analytical quality control (QC) as detailed in the "Experimental Protocols" section below.
-
Perform a dose-response curve: For each new batch, run a dose-response experiment to determine the effective concentration for your specific cell line and assay.
-
Standardize cell culture conditions: Ensure consistency in cell passage number, seeding density, and media components, as these can all contribute to variability in assay results.
-
Issue 2: Unexpected or off-target effects observed.
-
Potential Cause: The presence of other bioactive herbimycin analogs in the batch.
-
Troubleshooting Steps:
-
High-resolution analysis: Use High-Resolution Mass Spectrometry (HRMS) to identify potential related compounds in your batch.
-
Review literature: Check for known biological activities of identified impurities or related herbimycin analogs.[8]
-
Use a positive control: Compare the effects of dihydro-herbimycin B to a well-characterized, high-purity HSP90 inhibitor.
-
Experimental Protocols
Protocol 1: Quality Control of Dihydro-herbimycin B Batches
This workflow outlines the steps to characterize and compare different batches of dihydro-herbimycin B.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Co-targeting HSP90 and its client proteins for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [논문]Herbimycins D–F, Ansamycin Analogues from Streptomyces sp. RM-7-15 [scienceon.kisti.re.kr]
- 10. Stability Studies of Antipyocyanic Beta-Lactam Antibiotics Used in Continuous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydro-herbimycin B Target Engagement Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing dihydro-herbimycin B in target engagement assays.
Frequently Asked Questions (FAQs)
1. What is the primary cellular target of dihydro-herbimycin B and its mechanism of action?
Dihydro-herbimycin B, an analog of herbimycin A, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). It functions by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition prevents the binding of ATP, which is essential for Hsp90's chaperone activity. The disruption of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of a wide array of Hsp90 client proteins, many of which are critical for cancer cell signaling and survival.
2. Which target engagement assays are most suitable for verifying the interaction between dihydro-herbimycin B and Hsp90?
Several robust methods can be employed to confirm the direct binding of dihydro-herbimycin B to Hsp90 and to quantify this interaction. The most common and effective assays include:
-
Cellular Thermal Shift Assay (CETSA): An in-cell method to verify target engagement by observing the thermal stabilization of Hsp90 upon ligand binding.
-
Surface Plasmon Resonance (SPR): A biophysical, label-free technique to measure the kinetics and affinity of the interaction between dihydro-herbimycin B and purified Hsp90 protein in real-time.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
3. What are the expected binding affinities (Kd) for dihydro-herbimycin B and related Hsp90 inhibitors?
The binding affinity of Hsp90 inhibitors can vary. While specific data for dihydro-herbimycin B may need to be determined empirically, values for related ansamycin antibiotics are well-documented.
| Compound | Target | Method | Binding Affinity (Kd) |
| Geldanamycin | Hsp90 | SPR | ~23 nM |
| 17-AAG | Hsp90 | ITC | ~30 nM |
| Herbimycin A | Hsp90 | Various | Nanomolar range |
| Dihydro-herbimycin B | Hsp90 | SPR/ITC | Expected in nanomolar range |
Note: The exact Kd can vary based on experimental conditions (e.g., buffer, temperature, protein construct).
Experimental Protocols & Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm drug-target engagement within a cellular environment. It relies on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound.
Detailed CETSA Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat cells with various concentrations of dihydro-herbimycin B or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping. Resuspend the cell pellet in a suitable buffer, often PBS with protease inhibitors.
-
Lysis: Lyse the cells through a freeze-thaw process. For example, three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. A no-heat control should be kept on ice.
-
Centrifugation: After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble Hsp90 at each temperature point by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
CETSA Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
CETSA Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | - Insufficient drug concentration or incubation time.- Cell permeability issues.- Incorrect temperature range. | - Perform a dose-response and time-course experiment to optimize treatment.- Verify cell permeability of dihydro-herbimycin B.- Widen the temperature gradient to ensure the melting point of Hsp90 is captured. |
| High variability between replicates | - Inconsistent cell numbers.- Uneven heating.- Pipetting errors during lysate collection. | - Ensure accurate cell counting before plating.- Use a PCR thermal cycler for precise and uniform heating.- Be meticulous when collecting the supernatant after centrifugation to avoid the precipitated pellet. |
| Weak Western blot signal | - Low protein concentration.- Inefficient antibody.- Insufficient transfer. | - Increase the amount of lysate loaded onto the gel.- Validate the Hsp90 antibody for sensitivity and specificity.- Optimize Western blot transfer conditions (time, voltage). |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte (dihydro-herbimycin B) flows over an immobilized ligand (Hsp90).
General SPR Protocol
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the surface using a mixture of EDC/NHS.
-
Protein Immobilization: Covalently immobilize purified Hsp90 protein onto the activated chip surface via amine coupling to a target density (e.g., 2000-4000 RU). Block any remaining active sites with ethanolamine.
-
Binding Analysis: Inject a series of concentrations of dihydro-herbimycin B (the analyte) in a suitable running buffer over the Hsp90-immobilized surface. Also, inject the analyte over a reference flow cell (without Hsp90) to subtract non-specific binding.
-
Data Collection: Monitor the binding events in real-time, recording the association and dissociation phases to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
SPR Principle Diagram
Caption: Principle of Surface Plasmon Resonance (SPR).
SPR Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | - Analyte is sticking to the chip surface.- Insufficient blocking. | - Add a small amount of a non-ionic surfactant (e.g., 0.005% P20) to the running buffer.- Increase the ionic strength of the running buffer (e.g., higher NaCl concentration).- Ensure the reference cell is properly prepared to subtract background signal. |
| No or very low binding signal | - Inactive immobilized protein.- Low analyte concentration.- Analyte is insoluble in the running buffer. | - Ensure the purified Hsp90 is active and properly folded before immobilization.- Test a higher concentration range for dihydro-herbimycin B.- Check the solubility of the compound in the running buffer. Add a small percentage of DMSO if necessary (keep it consistent across all samples). |
| Poor data fitting to models | - Mass transport limitation.- Complex binding kinetics (e.g., not a simple 1:1 interaction).- Analyte aggregation. | - Decrease the immobilization density of Hsp90 or increase the flow rate to mitigate mass transport effects.- Try fitting the data to more complex models (e.g., two-state).- Use size-exclusion chromatography to ensure the analyte solution is monomeric. |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
General ITC Protocol
-
Sample Preparation: Prepare purified Hsp90 protein in a specific buffer and place it in the sample cell. Prepare dihydro-herbimycin B in the exact same buffer and load it into the injection syringe. Mismatched buffers can cause large heat of dilution artifacts.
-
Experiment Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
Titration: Perform a series of small, sequential injections of dihydro-herbimycin B into the Hsp90 solution. A control experiment, injecting the drug into the buffer alone, should also be performed to measure the heat of dilution.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.
-
Data Analysis: Subtract the heat of dilution from the raw data. Integrate the resulting peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein and fit the resulting isotherm to a binding model to extract the thermodynamic parameters.
Hsp90 Signaling Pathway
Caption: Inhibition of the Hsp90 chaperone cycle by dihydro-herbimycin B.
ITC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large heat of dilution signals | - Buffer mismatch between the syringe and the cell.- High concentration of DMSO or other solvent. | - Prepare both protein and ligand solutions from the exact same stock buffer through dialysis or buffer exchange.- Minimize the concentration of organic solvents. Perform a control experiment by titrating the ligand into the buffer to accurately subtract the heat of dilution. |
| Noisy or unstable baseline | - Air bubbles in the cell or syringe.- Insufficient protein/ligand concentration.- Dirty cell. | - Degas all solutions thoroughly before loading.- Ensure concentrations are appropriate to generate a measurable signal (the "c-window").- Follow the manufacturer's protocol for cleaning the ITC cell and syringe. |
| Sigmoid curve is not well-defined | - Stoichiometry (n) is far from 1.- Protein is not fully active.- Incorrect concentrations. | - If n is much lower than 1, it may indicate that a fraction of the protein is inactive. Verify protein activity and purity.- Accurately determine the concentrations of both the protein and the ligand. For proteins, use methods like amino acid analysis or A280 with a calculated extinction coefficient. For compounds, ensure purity and accurate weighing. |
Validation & Comparative
Validating the Molecular Targets of Dihydro-herbimycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dihydro-herbimycin B and its inhibitory activities against its primary molecular targets, Heat Shock Protein 90 (HSP90) and Src family kinases. The information presented is intended to support further research and drug development efforts by offering a clear comparison with its well-characterized precursor, herbimycin A, and other relevant inhibitors.
Target Inhibition Profile: A Quantitative Comparison
To facilitate a comparative understanding, the following table summarizes the inhibitory activities of herbimycin A and other relevant compounds against HSP90 and Src kinases. This data is essential for positioning dihydro-herbimycin B within the broader landscape of ansamycin antibiotics and kinase inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Herbimycin A | HSP90 | ATPase Assay | ~500 | [2] |
| Geldanamycin | HSP90 | ATPase Assay | ~24 | [2] |
| 17-AAG | HSP90 | ATPase Assay | ~50 | [2] |
| Herbimycin A | v-Src Kinase | Kinase Assay | ~80 | [2] |
| Staurosporine | Src Kinase | Kinase Assay | ~6 | [2] |
Experimental Validation of Targets
The validation of HSP90 and Src kinases as direct targets of dihydro-herbimycin B can be accomplished through a series of well-established biochemical and cellular assays. These experiments are crucial for quantifying the inhibitory potency and understanding the mechanism of action.
HSP90 ATPase Activity Assay
The chaperone function of HSP90 is intrinsically linked to its ATPase activity. Inhibition of this activity is a hallmark of many HSP90 inhibitors, including the ansamycin class of compounds.
Experimental Workflow:
Caption: Workflow for HSP90 ATPase inhibition assay.
Detailed Protocol:
A common method to measure HSP90 ATPase activity is a coupled-enzyme assay that detects the amount of ADP produced. The ADP-Glo™ Kinase Assay (Promega) is a commercially available kit suitable for this purpose.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM KCl, 6 mM MgCl2).
-
Dilute recombinant human HSP90α to the desired concentration in the reaction buffer.
-
Prepare a serial dilution of dihydro-herbimycin B and control inhibitors (e.g., herbimycin A, geldanamycin) in the reaction buffer.
-
Prepare ATP at the desired concentration (e.g., 1 mM) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the HSP90α solution.
-
Add the serially diluted dihydro-herbimycin B or control inhibitors to the wells.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol of the detection kit (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Src Kinase Activity Assay
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Herbimycin A is a known inhibitor of Src kinases, and it is highly probable that dihydro-herbimycin B shares this activity.
Signaling Pathway:
Caption: Dihydro-herbimycin B inhibits Src kinase signaling.
Detailed Protocol:
A variety of in vitro kinase assays can be used to determine the inhibitory effect of dihydro-herbimycin B on Src kinase activity. A common method involves measuring the phosphorylation of a synthetic peptide substrate.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute active recombinant Src kinase to the desired concentration in the kinase buffer.
-
Prepare a serial dilution of dihydro-herbimycin B and control inhibitors (e.g., staurosporine) in the kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the Src kinase solution.
-
Add the serially diluted dihydro-herbimycin B or control inhibitors to the wells.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luminescent assay (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The validation of dihydro-herbimycin B's targets is a critical step in its development as a potential therapeutic agent. Based on the activity of its close structural analogs, it is strongly hypothesized that dihydro-herbimycin B functions as a dual inhibitor of HSP90 and Src family kinases. The experimental protocols detailed in this guide provide a robust framework for confirming these targets and quantifying the inhibitory potency of dihydro-herbimycin B. Direct comparative studies with herbimycin A and other established inhibitors will be essential to fully characterize its pharmacological profile and potential advantages.
References
Dihydro-herbimycin B in the Landscape of Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins. A diverse class of molecules, Hsp90 inhibitors, have been developed to disrupt this chaperone's function, leading to the degradation of its client proteins and subsequent cancer cell death. This guide provides a comparative analysis of Dihydro-herbimycin B and other prominent Hsp90 inhibitors, supported by available experimental data and detailed methodologies for key assays.
Introduction to Hsp90 and its Inhibition
Hsp90 is a molecular chaperone essential for the proper folding, stability, and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. These client proteins include mutated and overexpressed oncoproteins such as HER2, Bcr-Abl, Raf-1, and Akt. In cancer cells, Hsp90 is often in a high-affinity, activated state, making it a selective target for inhibition.
Hsp90 inhibitors function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting ATP binding and hydrolysis. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.
Overview of Dihydro-herbimycin B and Other Hsp90 Inhibitors
Dihydro-herbimycin B is a derivative of the ansamycin antibiotic Herbimycin A. While Herbimycin A is a known Hsp90 inhibitor, specific experimental data on the inhibitory activity and cytotoxicity of Dihydro-herbimycin B is limited in publicly available literature. Generally, chemical modifications to the herbimycin scaffold have been shown to reduce its growth-inhibiting activity. For instance, one study on various herbimycin analogues indicated that Herbimycin A was the most potent growth inhibitor among the tested compounds. Another report noted that the herbicidal effect of Herbimycin B was less potent than that of Herbimycin A, suggesting that the dihydro derivative would likely exhibit even lower activity.[1]
For a robust comparison, this guide will focus on well-characterized Hsp90 inhibitors and use available data for the broader herbimycin class to infer the potential properties of Dihydro-herbimycin B.
Other Key Hsp90 Inhibitors:
-
17-AAG (Tanespimycin): A derivative of the natural product geldanamycin, 17-AAG was one of the first Hsp90 inhibitors to enter clinical trials. It demonstrates potent Hsp90 inhibition but has limitations due to poor solubility and potential hepatotoxicity.
-
17-DMAG (Alvespimycin): A more water-soluble derivative of 17-AAG with improved bioavailability.
-
AUY922 (Luminespib): A potent, second-generation, fully synthetic Hsp90 inhibitor with a distinct chemical structure from the ansamycin class. It has shown significant anti-tumor activity in preclinical and clinical studies.
-
Ganetespib (STA-9090): Another potent, second-generation, synthetic Hsp90 inhibitor that has demonstrated a favorable safety profile in clinical trials.
Quantitative Comparison of Hsp90 Inhibitors
The following tables summarize the available quantitative data for various Hsp90 inhibitors. It is important to note the absence of specific data for Dihydro-herbimycin B.
Table 1: Hsp90 Binding Affinity and Inhibitory Concentration
| Inhibitor | Target | Binding Affinity (Kd) | IC50 (Hsp90 ATPase Assay) |
| Dihydro-herbimycin B | Hsp90 | Data not available | Data not available |
| Herbimycin A | Hsp90 | Data not available | Data not available |
| 17-AAG | Hsp90 | ~50 nM | ~100 nM |
| 17-DMAG | Hsp90 | Data not available | Data not available |
| AUY922 | Hsp90 | ~21 nM | ~24 nM |
| Ganetespib | Hsp90 | ~1.1 nM | ~4 nM |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50 values)
| Inhibitor | Cell Line (Cancer Type) | IC50 |
| Dihydro-herbimycin B | Data not available | Data not available |
| Herbimycin A | K562 (Leukemia) | ~20 nM |
| 17-AAG | SKBr3 (Breast) | ~10 nM |
| A549 (Lung) | 124 nM[2] | |
| AUY922 | BT-474 (Breast) | ~7 nM |
| NCI-H460 (Lung) | ~13 nM | |
| Ganetespib | HCT116 (Colon) | ~30 nM |
| MDA-MB-231 (Breast) | ~15 nM |
Signaling Pathways Affected by Hsp90 Inhibition
Hsp90 inhibition disrupts multiple oncogenic signaling pathways simultaneously. The degradation of key client proteins affects pathways crucial for cell growth, proliferation, and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of Hsp90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Hsp90 inhibitors (e.g., Dihydro-herbimycin B, 17-AAG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Hsp90 inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blotting for Hsp90 Client Proteins
This technique is used to detect the degradation of Hsp90 client proteins following inhibitor treatment.
Materials:
-
Cancer cell lines
-
Hsp90 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Hsp90 inhibitors at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading. A hallmark of Hsp90 inhibition is the induction of Hsp70, which can also be probed as a positive control for target engagement.
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction
Co-IP is used to determine if an Hsp90 inhibitor disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Cancer cell lines
-
Hsp90 inhibitors
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against Hsp90 or a client protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the Hsp90 inhibitor or vehicle control.
-
Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the lysate with an antibody against the "bait" protein (e.g., Hsp90) to form antibody-protein complexes.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting, probing for the "prey" protein (e.g., a client protein like Akt) to see if it co-precipitated with the bait. A decrease in the amount of co-precipitated client protein in the inhibitor-treated sample indicates disruption of the interaction.
Conclusion
While Dihydro-herbimycin B belongs to the ansamycin class of Hsp90 inhibitors, a notable lack of specific experimental data makes a direct and detailed comparison with other well-characterized inhibitors challenging. Based on the available information for related herbimycin compounds, it is likely that Dihydro-herbimycin B possesses weaker Hsp90 inhibitory and cytotoxic activity compared to its parent compound, Herbimycin A, and significantly less potency than second-generation synthetic inhibitors like AUY922 and Ganetespib.
For researchers interested in the therapeutic potential of Hsp90 inhibition, focusing on the more extensively studied and potent second-generation inhibitors may prove more fruitful. The experimental protocols provided in this guide offer a framework for the direct comparison of Dihydro-herbimycin B with other inhibitors, should the compound become more readily available for research. Such studies would be essential to definitively place Dihydro-herbimycin B within the landscape of Hsp90-targeted cancer therapies.
References
Comparative Analysis of Dihydro-herbimycin B and Other HSP90 Inhibitors
A Cross-Validation of Experimental Findings for Researchers in Drug Development
This guide provides a comparative analysis of the experimental data available for dihydro-herbimycin B and other prominent Heat Shock Protein 90 (HSP90) inhibitors, namely geldanamycin and its derivative 17-AAG. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data. Due to the limited availability of direct experimental results for dihydro-herbimycin B, this guide will utilize data from its closely related analog, dihydro-herbimycin A, as a proxy, a necessary assumption for this comparative study.
Data Presentation: Quantitative Comparison of HSP90 Inhibitors
The following table summarizes the key quantitative data for the HSP90 inhibitors discussed in this guide. The data highlights their potency in HSP90 inhibition and their cytotoxic effects on various cancer cell lines.
| Compound | HSP90 Inhibition (IC50/Kd) | Cell Line | Cytotoxicity (IC50/GI50) |
| Dihydro-herbimycin A | Data not available | - | Data not available |
| Geldanamycin | 1.2 µM (Kd)[1] | Panel of 60 human tumor cell lines | 0.18 µM (mean GI50)[1] |
| Glioma cell lines | 0.4-3 nM[2] | ||
| Breast cancer cell lines | 2-20 nM[2] | ||
| Small cell lung cancer cell lines | 50-100 nM[2] | ||
| Ovarian cancer cell lines | 2000 nM[2] | ||
| T-cell leukemia cell lines | 10-700 nM[2] | ||
| 17-AAG (Tanespimycin) | 5 nM (IC50)[3][4] | LNCaP (Prostate Cancer) | 25 nM[4] |
| LAPC-4 (Prostate Cancer) | 40 nM[4] | ||
| DU-145 (Prostate Cancer) | 45 nM[4] | ||
| PC-3 (Prostate Cancer) | 25 nM[4] | ||
| SKBR-3 (Breast Cancer) | 70 nM[5] | ||
| JIMT-1 (Breast Cancer) | 10 nM[5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
HSP90 Binding Assay
The binding affinity of inhibitors to HSP90 is a crucial parameter for determining their potency. A common method to assess this is through competitive binding assays.
Protocol:
-
Preparation of Reagents:
-
Recombinant human HSP90 protein.
-
Fluorescently labeled ATP or a known high-affinity HSP90 ligand.
-
Test compounds (dihydro-herbimycin A, geldanamycin, 17-AAG) at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40).
-
-
Assay Procedure:
-
Incubate a fixed concentration of HSP90 and the fluorescent probe in the assay buffer.
-
Add increasing concentrations of the test compounds to the mixture.
-
Incubate at a specified temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Measure the fluorescence polarization or other relevant signal.
-
-
Data Analysis:
-
The decrease in the fluorescent signal with increasing concentrations of the test compound is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe. The dissociation constant (Kd) can be derived from the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the HSP90 inhibitors (dihydro-herbimycin A, geldanamycin, 17-AAG) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Western Blot Analysis of HSP90 Client Proteins
Western blotting is used to detect and quantify the levels of specific proteins, in this case, the client proteins of HSP90, to confirm the mechanism of action of the inhibitors.
Protocol:
-
Cell Lysis:
-
Treat cells with the HSP90 inhibitors for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the HSP90 client proteins of interest (e.g., HER2, Akt, Raf-1) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels. A decrease in the levels of client proteins upon treatment with the inhibitors confirms their HSP90-targeting activity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by HSP90 inhibitors and a typical experimental workflow.
Caption: Mechanism of action of HSP90 inhibitors.
Caption: General experimental workflow for comparing HSP90 inhibitors.
Cross-Validation of Experimental Results
The ansamycin family of HSP90 inhibitors, including geldanamycin and its derivatives, function by binding to the N-terminal ATP-binding pocket of HSP90.[6] This inhibition disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[7] Many of these client proteins are critical for cancer cell survival and proliferation, such as HER2, Akt, and Raf-1.[6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effects of Dihydro-herbimycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of dihydro-herbimycin B and other HSP90 inhibitors, namely geldanamycin and its analog 17-AAG. Due to the limited availability of specific quantitative data for dihydro-herbimycin B in the public domain, this guide utilizes data from its closely related analog, herbimycin A, as a surrogate to provide a comprehensive overview. The objective is to present available experimental data, detail methodologies for key experiments, and visualize the underlying signaling pathways to aid in the evaluation of these compounds for anti-angiogenic research and development.
Comparative Analysis of Anti-Angiogenic Activity
The anti-angiogenic potential of HSP90 inhibitors is evaluated through their effects on key processes that drive the formation of new blood vessels: endothelial cell proliferation, migration, and tube formation. The following tables summarize the available quantitative data for herbimycin A (as a proxy for dihydro-herbimycin B), geldanamycin, and 17-AAG.
| Compound | Assay | Cell Line | Key Findings |
| Herbimycin A | Endothelial Cell Proliferation | Bovine Retinal Microvascular Endothelial Cells | Dose-dependent inhibition of VEGF-induced proliferation. |
| Herbimycin A | Capillary Tube Formation | Bovine Retinal Microvascular Endothelial Cells | Dose-dependent inhibition of VEGF-induced tube formation. |
| Geldanamycin | Cell Proliferation | Murine and Human Mesothelioma Cell Lines | IC50 values in the low-nanomolar range. |
| 17-AAG | Cell Proliferation | Prostate Cancer Cell Lines (LNCaP, LAPC-4, DU-145, PC-3) | IC50 values of 25-45 nM. |
| 17-AAG | Cell Migration | Gallbladder Cancer Cell Lines (G-415, GB-d1) | Significant reduction in migration at 12 µM.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vitro assays used to assess anti-angiogenic activity.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2,000 cells per well in 100 µL of culture medium and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of the test compound (e.g., dihydro-herbimycin B, geldanamycin, 17-AAG) and incubated for 5 days.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The background absorbance from wells without cells is subtracted.
-
Data Analysis: The percentage of viable cells is calculated as (Absorbance of treated sample / Absorbance of untreated control) x 100. The IC50 value (the concentration that inhibits cell proliferation by 50%) is determined from the dose-response curve.
Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with 50 µL per well of Matrigel and incubated at 37°C for 30 minutes to allow for solidification.
-
Cell Seeding: HUVECs are harvested, resuspended in media containing the test compound at various concentrations, and seeded onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The total length of the tubes and the number of branch points are quantified using image analysis software (e.g., ImageJ with an angiogenesis plugin).[2][3][4]
Endothelial Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: HUVECs are seeded in a 6-well plate and grown to 90% confluency.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are washed twice with PBS to remove detached cells.
-
Treatment: Serum-free medium containing the test compound at various concentrations is added to the wells.
-
Image Acquisition: Images of the scratch are captured at 0 hours and after a specified time period (e.g., 24-48 hours) using an inverted microscope.
-
Data Analysis: The area of the wound is measured at both time points using image analysis software. The percentage of wound closure is calculated as [(Initial wound area - Final wound area) / Initial wound area] x 100.[5][6]
Signaling Pathways in Angiogenesis
The anti-angiogenic effects of dihydro-herbimycin B and its analogs are primarily attributed to the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous proteins involved in angiogenesis.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis.
Caption: Simplified VEGF signaling pathway leading to angiogenesis.
HSP90 and its Role in Angiogenesis
HSP90 plays a vital role in stabilizing key proteins (clients) that are essential for the pro-angiogenic signaling cascades. Dihydro-herbimycin B and other ansamycin antibiotics inhibit the ATPase activity of HSP90, leading to the degradation of these client proteins.
Caption: Mechanism of HSP90 inhibitors in blocking angiogenesis.
Conclusion
The available evidence, primarily from studies on the related compound herbimycin A and other HSP90 inhibitors like geldanamycin and 17-AAG, strongly suggests that dihydro-herbimycin B possesses significant anti-angiogenic properties. Its mechanism of action through the inhibition of HSP90 targets multiple critical points in the angiogenic signaling cascade, making it a promising candidate for further investigation in the development of anti-cancer and other anti-angiogenic therapies. Further studies with a direct focus on dihydro-herbimycin B are warranted to establish a more precise quantitative profile of its anti-angiogenic efficacy.
References
- 1. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative study of dihydro-herbimycin B in different cancer models
A comprehensive review of available data indicates a significant lack of research on the direct anti-cancer effects of dihydro-herbimycin B. The existing body of scientific literature primarily focuses on its structural analog, herbimycin A, and to a lesser extent, herbimycin B. Comparative studies on various herbimycin derivatives suggest that the hydrogenation of the benzoquinone moiety, as in dihydroherbimycin A, may lead to a reduction or loss of cytotoxic activity in cancer cells. This guide, therefore, provides a comparative overview based on the available data for closely related herbimycin compounds to offer a contextual understanding.
Efficacy in Cancer Cell Lines
While no specific IC50 values for dihydro-herbimycin B have been reported in the reviewed literature, data for herbimycin A and its derivatives provide insights into the potential activity of this class of compounds. Herbimycin A, a known inhibitor of Hsp90, has demonstrated potent cytotoxic effects across various cancer cell lines. For instance, in the A549 lung cancer cell line, herbimycin A exhibited an IC50 value of 0.15 μM.
A study on herbimycin derivatives, including dihydroherbimycin A (also known as TAN 420E), found that these analogues were inactive in cancer cell cytotoxicity assays[1][2]. This suggests that the quinone structure is critical for the anti-cancer activity of herbimycins, and its reduction to a hydroquinone in the dihydro form leads to a loss of potency.
Table 1: Comparative Cytotoxicity of Herbimycin Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Herbimycin A | A549 (Lung Carcinoma) | 0.15 | [1][2] |
| Geldanamycin | A549 (Lung Carcinoma) | 0.15 | [1][2] |
| Herbimycin D | A549 (Lung Carcinoma) | > 10 | [1][2] |
| Herbimycin E | A549 (Lung Carcinoma) | > 10 | [1][2] |
| Herbimycin F | A549 (Lung Carcinoma) | > 10 | [1][2] |
| Dihydroherbimycin A | Not specified | Inactive | [1][2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for ansamycin antibiotics like the herbimycins is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By binding to the ATP-binding pocket of Hsp90, herbimycin A and similar compounds induce the degradation of these client proteins.
Key signaling pathways affected by Hsp90 inhibition include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is central to cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: This pathway regulates cell growth, metabolism, and survival.
-
Tyrosine Kinase Signaling: Hsp90 inhibition leads to the degradation of key tyrosine kinases such as Src, Abl, and EGFR.
While it is plausible that dihydro-herbimycin B would target the same pathways, its efficacy is likely diminished due to its reduced affinity for Hsp90, as suggested by the lack of cytotoxic activity in its analogue, dihydroherbimycin A[1][2].
Figure 1: Simplified signaling pathway targeted by Hsp90 inhibitors.
Experimental Protocols
Detailed experimental protocols for studying the effects of dihydro-herbimycin B are not available due to the lack of published research. However, a general protocol for evaluating the in vitro efficacy of a herbimycin analogue can be outlined based on standard methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., dihydro-herbimycin B) and a vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Western Blot Analysis for Hsp90 Client Protein Degradation
-
Cell Lysis: Cells treated with the test compound and control are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1, EGFR) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General experimental workflow for in vitro evaluation.
Conclusion
The available evidence strongly suggests that dihydro-herbimycin B is unlikely to be a potent anti-cancer agent. The lack of cytotoxicity observed for the analogous compound, dihydroherbimycin A, points to the critical role of the benzoquinone moiety in the Hsp90 inhibitory activity of the herbimycin class of compounds. Future research in this area should focus on derivatives that retain the essential structural features required for Hsp90 binding and subsequent degradation of oncoproteins. Researchers, scientists, and drug development professionals are advised to consider these findings when selecting candidate molecules for further investigation in cancer therapy.
References
Safety Operating Guide
Safe Disposal of Dihydro-herbimycin B: A Procedural Guide
Key Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle dihydro-herbimycin B with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The primary method for the disposal of dihydro-herbimycin B and its contaminated materials is through an approved hazardous waste disposal program.
-
Segregation of Waste:
-
Solid Waste: Collect any unused or expired solid dihydro-herbimycin B, along with any grossly contaminated items such as weighing paper or pipette tips, in a clearly labeled, sealed, and chemical-resistant container. The label should include the chemical name ("Dihydro-herbimycin B"), the approximate quantity, and the date.
-
Liquid Waste: Solutions containing dihydro-herbimycin B should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The label should specify the chemical name, concentration, and all solvent components.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with dihydro-herbimycin B must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with dihydro-herbimycin B should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or methanol) to solubilize the compound, followed by washing with an appropriate laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
For small spills of solid material, carefully sweep or vacuum the powder using a HEPA-filtered vacuum. Avoid generating dust. Place the collected material in a sealed container for hazardous waste disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All collected waste containers (solid, liquid, and sharps) must be transferred to your institution's EHS department for final disposal. Follow your institution's specific procedures for waste pickup and documentation. Disposal will typically involve incineration at a licensed hazardous waste facility.[1]
-
Important Considerations:
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.
-
Institutional Policies: Your institution's EHS office is the primary resource for specific guidance on chemical waste disposal. Consult them with any questions.
-
Aquatic Toxicity: Related compounds are known to be toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that dihydro-herbimycin B is not disposed of down the drain or in regular trash.[1]
Chemical and Physical Properties (Data for Herbimycin A)
As a reference, the following table summarizes the known properties of the related compound, Herbimycin A. It is reasonable to assume that dihydro-herbimycin B will have similar characteristics.
| Property | Value |
| Molecular Formula | C30H42N2O9 |
| Melting Point | 229-231 °C[2] |
| Boiling Point | 752 °C (Predicted)[2] |
| Solubility | Soluble in DMSO (7.5 mg/mL)[2] |
| Storage Temperature | -20°C[2][3] |
| Stability | Stable for 2 years as supplied. Solutions in DMSO may be stored at -20°C for up to 3 months.[2] |
| Appearance | Yellow powder[2] |
| Hazards | Light Sensitive & Hygroscopic[2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of dihydro-herbimycin B.
References
Safeguarding Your Research: A Guide to Handling Dihydro-Herbimycin B
FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of dihydro-herbimycin B. As a potent research compound, strict adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. The following procedures are based on established best practices for managing cytotoxic and hazardous compounds.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
Occupational exposure to cytotoxic agents like dihydro-herbimycin B can occur through skin contact, inhalation of aerosols, or accidental ingestion.[1] A comprehensive PPE strategy is your first and most critical line of defense. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required PPE | Specifications & Best Practices |
| Compound Reconstitution & Aliquoting | Double Gloves, Disposable Gown, Eye Protection, Face Shield | Gloves: Chemo-rated nitrile gloves are required. Change gloves every 30-60 minutes or immediately upon suspected contamination. Gown: Back-closing, long-sleeved, and made of a low-permeability fabric. Cuffs should be tucked under the outer glove. Eye/Face Protection: Use of a full-face shield is preferred to protect against splashes.[2] If using safety goggles, they must be worn in conjunction with a fluid-resistant mask.[2] |
| Cell Culture & In Vitro Assays | Double Gloves, Disposable Gown, Eye Protection | Follow the same glove and gown procedures as for reconstitution. Eye protection is mandatory when handling media containing the compound. |
| In Vivo Dosing & Animal Handling | Double Gloves, Disposable Gown, Eye Protection, Respiratory Protection | Respiratory Protection: A fit-tested N95 respirator or higher is required when there is a risk of aerosol generation. Animal Handling: Handle all animal waste as cytotoxic for up to 7 days post-administration.[1] |
| Waste Disposal | Double Gloves, Disposable Gown, Eye Protection | Ensure all contaminated materials are segregated into designated cytotoxic waste containers. |
| Spill Cleanup | Double Gloves, Disposable Gown, Eye Protection, Respiratory Protection, Shoe Covers | Use a designated cytotoxic spill kit. All personnel involved in the cleanup must be fully equipped with the PPE listed. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of dihydro-herbimycin B within the laboratory minimizes the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.
-
Verify the container label and match it with the Safety Data Sheet (SDS).
-
Store dihydro-herbimycin B according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term stability, in a clearly labeled, sealed secondary container.[3]
Preparation and Handling:
-
Designated Work Area: All handling of dihydro-herbimycin B powder and concentrated solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet (CDSC).[4]
-
Aseptic Technique: Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[2]
-
Labeling: All solutions containing dihydro-herbimycin B must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.
III. Disposal Plan: A Step-by-Step Protocol
Proper disposal of dihydro-herbimycin B and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step 1: Segregation at the Source
-
Immediately following use, dispose of all contaminated items in designated, puncture-proof, and clearly labeled cytotoxic waste containers.
-
This includes:
-
Sharps: Needles, syringes, and glass vials.
-
Soft Waste: Gloves, gowns, bench paper, and plasticware.
-
Liquid Waste: Unused media, stock solutions, and contaminated buffers.
-
Step 2: Waste Container Management
-
Keep cytotoxic waste containers sealed when not in use.
-
Do not overfill containers. Fill to no more than three-quarters of their capacity.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
Step 3: Final Disposal
-
All cytotoxic waste must be disposed of through a licensed hazardous waste management service.
-
Do not mix cytotoxic waste with general or biohazardous waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates a typical experimental workflow for using dihydro-herbimycin B in a cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
